2,6,16-Kauranetriol
Description
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,3R,4R,7R,9S,10R,13R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol |
InChI |
InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13-,14-,15+,16-,18+,19-,20-/m1/s1 |
InChI Key |
MGTDZPRNONHJLG-KKPDNXTPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diterpenoid 2,6,16-Kauranetriol, a natural product isolated from the medicinal plant Pteris cretica. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its discovery, outlines a detailed methodology for its isolation and purification based on established protocols for related kaurane (B74193) diterpenoids, and presents its physicochemical properties. Furthermore, this guide discusses the anticipated spectral characteristics and potential biological activities, drawing parallels with structurally similar compounds. This paper aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Introduction
Kaurane-type diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. These compounds, widely distributed in the plant kingdom, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a member of this family, identified as a constituent of the fern Pteris cretica, a plant with a history of use in traditional medicine.[1] The full therapeutic potential of this compound remains largely unexplored, necessitating further research into its isolation, characterization, and pharmacological properties.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S,2S,4aR,6aS,8R,9S,11aR,11bS)-1,8,9-trimethyl-1,2,3,4,4a,5,6,6a,7,8,11,11b-dodecahydro-9,11a-methanocyclohepta[a]naphthalene-2,6,8-triol | Predicted |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.48 g/mol | [1] |
| CAS Number | 41530-90-9 | [1] |
| Appearance | White to off-white powder | Predicted |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. Sparingly soluble in water. | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound has not been published, the following methodology is based on established procedures for the separation of kaurane diterpenoids from Pteris species.[2]
Plant Material Collection and Preparation
-
Fresh, healthy aerial parts of Pteris cretica are collected.
-
The plant material is washed thoroughly with distilled water to remove any debris and air-dried in the shade at room temperature for 10-15 days.
-
The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
-
The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with 95% ethanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
The ethanolic extracts are combined and filtered through Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure at 40-45°C using a rotary evaporator to yield a dark, greenish-brown crude extract.
Fractionation
-
The crude ethanolic extract is suspended in distilled water (500 mL) and successively partitioned with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).
-
Each fraction is concentrated using a rotary evaporator. The chloroform fraction is typically enriched with diterpenoids.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction (approx. 20 g) is subjected to column chromatography on a silica gel (60-120 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fractions of 50 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Fractions with similar TLC profiles are pooled together.
-
Sephadex LH-20 Column Chromatography: The diterpenoid-rich fractions are further purified by column chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield pure this compound.
Diagram 1: General Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Elucidation: Anticipated Spectral Data
The definitive structural elucidation of this compound would require a combination of spectroscopic techniques. Based on its chemical structure, the following spectral characteristics are anticipated.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Anticipated Data |
| ¹H NMR | - Methyl protons: Several singlets in the range of δ 0.8-1.5 ppm.[3] - Methylene and methine protons: A complex series of multiplets in the range of δ 1.0-2.5 ppm.[3] - Protons attached to carbons bearing hydroxyl groups: Signals in the range of δ 3.5-4.5 ppm.[3] |
| ¹³C NMR | - Methyl carbons: Signals in the range of δ 15-30 ppm.[4] - Methylene and methine carbons: Signals in the range of δ 20-60 ppm.[4] - Quaternary carbons: Signals in the range of δ 35-50 ppm.[4] - Carbons attached to hydroxyl groups: Signals in the range of δ 65-85 ppm.[4] |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z 322.[5] - Fragmentation Pattern: Characteristic losses of water molecules (H₂O, m/z 18) from the molecular ion due to the hydroxyl groups. Fragmentation of the tetracyclic kaurane skeleton would also be expected.[5] |
| Infrared (IR) Spectroscopy | - O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹.[6] - C-H stretching (sp³): Strong absorption bands in the region of 2850-3000 cm⁻¹.[6] - C-O stretching: Absorption bands in the region of 1000-1200 cm⁻¹.[6] |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, several other kaurane diterpenoids isolated from Pteris species and other plants have demonstrated significant pharmacological effects.
Cytotoxic Activity
Numerous kaurane diterpenoids have exhibited cytotoxic activity against various cancer cell lines.[2] It is plausible that this compound may also possess antiproliferative properties. The mechanism of action for related compounds often involves the induction of apoptosis through the modulation of key signaling pathways.
Anti-inflammatory Activity
Anti-inflammatory effects are a hallmark of many kaurane diterpenoids.[7] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. The underlying mechanisms often involve the inhibition of signaling pathways like NF-κB and MAPK.[8]
Diagram 2: Potential Signaling Pathways Modulated by Kaurane Diterpenoids
Caption: Hypothesized modulation of key cellular signaling pathways by kaurane diterpenoids.
Conclusion
This compound is a structurally interesting natural product from Pteris cretica with potential for further scientific investigation. This guide provides a framework for its isolation and characterization, and highlights its potential biological activities based on the properties of related compounds. The lack of comprehensive experimental data underscores the need for further research to fully elucidate the chemical and pharmacological profile of this kaurane diterpenoid. Such studies will be crucial in determining its potential for development as a therapeutic agent.
References
- 1. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2,6,16-Kauranetriol from Pteris cretica
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds are found in a variety of plant species, with the genus Pteris being a notable source. Pteris cretica, commonly known as the Cretan brake fern, is a perennial plant that has been utilized in traditional medicine and is known to produce a range of bioactive secondary metabolites, including flavonoids, sesquiterpenoids, and diterpenoids. Among these, 2,6,16-Kauranetriol, an ent-kaurane diterpenoid, has been identified as a constituent of this plant. This technical guide provides a comprehensive overview of this compound, with a focus on its isolation from Pteris cretica, and its potential biological significance based on the activities of structurally related compounds.
Experimental Protocols
While a specific protocol for the isolation of this compound from Pteris cretica is not extensively detailed in peer-reviewed literature, a general methodology can be proposed based on established procedures for the extraction and purification of other diterpenoids and secondary metabolites from this plant.[2]
Extraction
-
Plant Material Preparation: The aerial parts of Pteris cretica (5 kg) are collected, air-dried, and ground into a coarse powder.[2]
-
Solvent Extraction: The powdered plant material is extracted with 70% (v/v) aqueous ethanol (B145695) (approximately 60 L) at room temperature for a period of 7 days.[2]
-
Concentration: The 70% ethanol extract is then concentrated under reduced pressure to yield a crude residue.[2]
Fractionation
-
Liquid-Liquid Partitioning: The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[2] Diterpenoids are typically found in the moderately polar fractions, such as ethyl acetate and n-butanol.
-
Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, dichloromethane, EtOAc, and n-BuOH fractions.[2]
Isolation and Purification
-
Column Chromatography: The n-BuOH fraction, which is expected to contain the more polar diterpenoids like this compound, is subjected to silica (B1680970) gel column chromatography.[2]
-
Gradient Elution: The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.[2]
-
Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing compounds with similar retention factors (Rf values).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using reversed-phase semi-preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative ent-Kaurane Diterpenoids from Pteris Species
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights | Source Species | Reference |
| This compound | C₂₀H₃₄O₃ | 322.48 | Data not available in public literature | Pteris cretica | N/A |
| A new ent-kaurane diterpenoid (unnamed) | C₂₀H₃₂O₅ | 352.47 | ¹H-NMR and ¹³C-NMR data reported | Pteris cretica | [Luo et al., 2016] |
| Pterokaurane M₁ 2-O-β-D-glucopyranoside | C₂₆H₄₂O₈ | 482.61 | ¹H-NMR, ¹³C-NMR, HR-ESI-MS, and CD data reported | Pteris multifida | [Kim et al., 2017] |
| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside | C₃₂H₅₂O₁₂ | 628.75 | ¹H-NMR, ¹³C-NMR, HR-ESI-MS, and CD data reported | Pteris multifida | [Kim et al., 2017] |
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, the broader class of ent-kaurane diterpenoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][3]
Potential Anticancer Activity
Many ent-kaurane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The anticancer mechanisms of these compounds are often multifaceted and involve the modulation of key cellular processes such as apoptosis, cell cycle arrest, and autophagy.[4][5]
Apoptosis Induction
A common mechanism of action for anticancer ent-kaurane diterpenoids is the induction of apoptosis.[6] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis.[6]
Summary and Future Directions
This compound is an ent-kaurane diterpenoid present in Pteris cretica. While specific data on its bioactivity and physicochemical properties are limited, the established protocols for isolating related compounds from this plant provide a solid foundation for its further investigation. The known pharmacological profiles of other ent-kaurane diterpenoids, particularly their anticancer properties via apoptosis induction, suggest that this compound is a promising candidate for drug discovery and development.
Future research should focus on the targeted isolation and complete structural elucidation of this compound from Pteris cretica to obtain comprehensive spectroscopic data. Subsequently, in-depth biological evaluations are warranted to determine its specific cytotoxic and anti-inflammatory activities and to elucidate the underlying molecular mechanisms. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Kaurane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Their complex tetracyclic scaffold originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through a series of intricate enzymatic cyclizations and subsequent oxidative modifications. A thorough understanding of the kaurane biosynthetic pathway is paramount for the elucidation of novel bioactive compounds, the development of synthetic biology platforms for their production, and the optimization of their therapeutic potential. This guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and a visual representation of the key transformations.
Core Biosynthesis Pathway
The biosynthesis of the kaurane skeleton is a multi-step process that occurs across different subcellular compartments, primarily the plastids and the endoplasmic reticulum. The pathway can be broadly divided into two main stages: the cyclization of the linear precursor GGPP to form the foundational tetracyclic hydrocarbon, ent-kaurene (B36324), and the subsequent functionalization of the kaurane scaffold to generate a vast array of derivatives.
-
Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP) in the Plastid : The first committed step in kaurane biosynthesis is the cyclization of the acyclic precursor, geranylgeranyl pyrophosphate (GGPP), to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.[1][2] This enzyme facilitates a protonation-initiated cyclization cascade.[3] In higher plants, this initial step takes place within the plastids.[4][5]
-
Conversion of ent-CPP to ent-Kaurene in the Plastid : The second cyclization is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[6] This enzyme utilizes the ionization of the diphosphate group from ent-CPP to initiate a further series of cyclizations and rearrangements, ultimately yielding the tetracyclic hydrocarbon, ent-kaurene.[6][7] In some fungi, a single bifunctional enzyme possesses both CPS and KS activities.[6]
-
Oxidative Modifications at the Endoplasmic Reticulum : Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidative modifications.[5] A key enzyme in this stage is ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase. KO catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to form ent-kaurenoic acid.[8][9]
-
Diversification of the Kaurane Skeleton : Ent-kaurenoic acid serves as a crucial branch-point intermediate for the biosynthesis of a wide array of kaurane diterpenoids, including the plant hormones gibberellins.[10][11] Further hydroxylation, oxidation, and other modifications at various positions on the kaurane ring, catalyzed by other cytochrome P450 enzymes and various transferases, lead to the vast structural diversity observed in this class of compounds.
Quantitative Data on Key Enzymes
The following table summarizes the available kinetic parameters for key enzymes in the kaurane biosynthesis pathway. It is important to note that comprehensive kinetic data for many of these enzymes is still limited, highlighting an area for future research.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | 5.3 ± 0.7 | - | [6] |
| ent-Kaurene Synthase B | Cucurbita maxima | ent-CPP | 0.35 | - | [6] |
Note: A Michaelis-Menten curve has been published for PtmT2, but specific Vmax and kcat values were not provided in the abstract.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of kaurane biosynthesis, compiled from various sources.
Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) in E. coli
Objective: To produce and purify recombinant CPS for in vitro characterization.
Methodology:
-
Gene Cloning and Vector Construction: The coding sequence for the CPS gene is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+), often with an N-terminal His-tag for purification.[12]
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., Terrific Broth) containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with a suitable inducer, such as 0.1 mM IPTG, and the culture is incubated at a lower temperature (e.g., 20°C) for an extended period (e.g., 20 hours) to enhance soluble protein expression.[12]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Bis-Tris, pH 6.8, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol), and lysed by sonication on ice.[13] The lysate is then clarified by centrifugation to remove cell debris.[13]
-
Purification: The His-tagged CPS is purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The resin is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins, and the CPS is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[13]
In Vitro Assay for ent-Kaurene Synthase (KS) Activity
Objective: To determine the enzymatic activity of KS by measuring the conversion of ent-CPP to ent-kaurene.
Methodology:
-
Reaction Mixture: The assay is typically performed in a buffer such as 50 mM HEPES, pH 7.2, containing 7.5 mM MgCl₂, 100 mM KCl, 10% glycerol, and 5 mM DTT.[14]
-
Enzyme and Substrate: A defined amount of purified recombinant KS (e.g., 100 nM) is added to the reaction mixture and pre-incubated at 30°C.[14] The reaction is initiated by the addition of the substrate, radiolabeled or unlabeled ent-CPP.
-
Reaction Incubation and Termination: The reaction is incubated for a specific time, determined from a time-course experiment to be within the linear range of the assay.[14] The reaction is stopped by the addition of a strong base, such as KOH, to a final concentration of 0.2 M.[14]
-
Product Extraction: The product, ent-kaurene, is extracted from the aqueous reaction mixture using an organic solvent, such as n-hexane.[14]
-
Product Analysis: The extracted ent-kaurene is analyzed and quantified. If a radiolabeled substrate was used, the product can be quantified by liquid scintillation counting.[14] For unlabeled product, analysis is typically performed by gas chromatography-mass spectrometry (GC-MS).
GC-MS Analysis of ent-Kaurene and its Derivatives
Objective: To identify and quantify ent-kaurene and its oxidized derivatives.
Methodology:
-
Sample Preparation and Derivatization: The hexane (B92381) extracts containing the diterpenes are concentrated under a stream of nitrogen.[15] For the analysis of oxidized kaurane derivatives like ent-kaurenoic acid, derivatization is often necessary to improve their volatility and chromatographic behavior. This can be achieved by methylation with diazomethane (B1218177) followed by trimethylsilylation using reagents like N,O-bis(TMS)trifluoroacetamide.[9]
-
Gas Chromatography: The derivatized samples are injected into a gas chromatograph equipped with a suitable capillary column, such as an HP-5MS.[15] The oven temperature program is optimized to achieve good separation of the compounds of interest. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).[15]
-
Mass Spectrometry: The eluting compounds are introduced into a mass spectrometer. Mass spectra are collected over a specific mass range (e.g., m/z 40-400).[15]
-
Compound Identification: The identification of ent-kaurene and its derivatives is based on the comparison of their retention times and mass spectra with those of authentic standards.[9][15]
Visualizing the Pathway
The following diagrams illustrate the core kaurane diterpenoid biosynthesis pathway and a general experimental workflow for enzyme characterization.
Caption: Core biosynthesis pathway of kaurane diterpenoids.
Caption: Experimental workflow for enzyme characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [dr.lib.iastate.edu]
- 15. maxapress.com [maxapress.com]
An In-Depth Technical Guide on 2,6,16-Kauranetriol: Properties, Protocols, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,16-Kauranetriol, a diterpenoid compound with the molecular formula C₂₀H₃₄O₃, is a natural product found in certain plant species. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities, with a focus on anti-inflammatory and cytotoxic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. While specific experimental data for this compound is limited in the current scientific literature, this guide consolidates the available information and provides context through data from closely related kaurane (B74193) diterpenoids.
Physical and Chemical Properties
This compound is a member of the kaurane family of diterpenoids, characterized by a tetracyclic carbon skeleton. As a polyhydroxylated derivative, its properties are influenced by the presence of three hydroxyl groups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 322.48 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectral Data (Predicted and based on related compounds)
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The spectrum is expected to show signals for methyl groups as singlets, methylene (B1212753) and methine protons in the aliphatic region, and protons attached to carbons bearing hydroxyl groups at deshielded chemical shifts. The number and multiplicity of these signals would be crucial for confirming the substitution pattern.
-
¹³C-NMR: The spectrum should display 20 carbon signals. The carbons attached to the hydroxyl groups (C-2, C-6, and C-16) would resonate at downfield chemical shifts (typically in the range of 60-80 ppm). The remaining signals would correspond to the tetracyclic kaurane skeleton.
1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
-
Bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the alkane backbone.
-
Bands in the fingerprint region (below 1500 cm⁻¹) characteristic of the specific C-C and C-O bond vibrations within the molecule.
1.1.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which would confirm the molecular weight. The fragmentation pattern would be characteristic of the kaurane skeleton and would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system.
Experimental Protocols
Isolation and Purification of Kaurane Diterpenoids from Pteris Species
While a specific protocol for this compound is not detailed in the literature, a general methodology for the isolation of kaurane diterpenes from plants of the Pteris genus can be described.[1] This protocol can be adapted for the targeted isolation of this compound.
2.1.1. Extraction
-
Air-dry and powder the plant material (e.g., aerial parts of Pteris cretica).
-
Extract the powdered material exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
2.1.2. Fractionation and Column Chromatography
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.
-
Subject the most promising fraction (based on preliminary analysis like TLC) to repeated column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.
-
Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
dot
Characterization
The structure of the isolated compound should be elucidated using a combination of spectroscopic methods:
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
FT-IR Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl groups.
Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are scarce, the broader class of kaurane diterpenoids has been reported to possess significant anti-inflammatory and cytotoxic (anticancer) properties.[2][3][4]
Anti-inflammatory Activity
Many ent-kaurane diterpenoids have demonstrated potent anti-inflammatory effects.[2][5] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7]
3.1.1. Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory activity of many kaurane diterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several ent-kaurane diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκB and subsequently blocking the nuclear translocation of NF-κB.[2][8]
dot
Cytotoxic Activity
Several diterpenoids isolated from Pteris species have exhibited cytotoxic activity against various cancer cell lines.[1][3][4] For instance, a study on Pteris multifida led to the isolation of two cytotoxic diterpenes.[1] While specific data for this compound is not available, its structural similarity to other cytotoxic kauranes suggests it may also possess anticancer properties.
3.2.1. Potential for Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxifying enzymes. Some kaurane diterpenes have been shown to activate the Nrf2 signaling pathway, which can contribute to their cytoprotective and, in some contexts, anticancer effects.[10][11][12] It is plausible that this compound could also modulate this pathway.
dot
Conclusion and Future Directions
This compound is a diterpenoid with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research. While there is a clear need for further investigation to determine its specific physical, chemical, and pharmacological properties, the information available for related kaurane diterpenoids provides a strong rationale for its continued study. Future research should focus on the targeted isolation and complete structural elucidation of this compound, followed by comprehensive in vitro and in vivo studies to evaluate its efficacy and mechanisms of action in relevant disease models. Such efforts will be crucial in unlocking the full therapeutic potential of this natural product.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Uncharted Territory: The Biological Potential of 2,6,16-Kauranetriol Remains Undiscovered
A comprehensive review of scientific literature reveals a significant knowledge gap regarding the biological activities of the specific kaurane (B74193) diterpene, 2,6,16-Kauranetriol. To date, no published studies have investigated its potential cytotoxic, anti-inflammatory, or apoptosis-inducing effects. This absence of data precludes the creation of a detailed technical guide on its specific biological functions and mechanisms of action.
While information on this compound is not available, the broader class of kaurane diterpenes, to which it belongs, is the subject of extensive research. These tetracyclic diterpenoids, isolated from various plant sources, have demonstrated a wide array of promising pharmacological activities. This report will provide an in-depth overview of the biological activities of structurally related and well-studied kaurane diterpenes, offering insights into the potential, yet unconfirmed, activities of this compound.
The Pharmacological Landscape of Kaurane Diterpenes: A Proxy for Potential
Kaurane diterpenes are widely recognized for their significant cytotoxic and anti-inflammatory properties, with many compounds demonstrated to induce apoptosis in cancer cell lines. Research suggests that the biological activity of these compounds is often linked to the presence of an α,β-unsaturated ketone in their structure, which can act as a Michael acceptor, interacting with biological nucleophiles like glutathione (B108866) and sulfhydryl groups in antioxidant enzymes. This interaction can disrupt cellular redox homeostasis, leading to apoptosis and ferroptosis.[1][2]
This section will delve into the reported biological activities of several representative kaurane diterpenes, presenting available quantitative data, outlining experimental methodologies, and illustrating the signaling pathways involved.
Cytotoxic and Apoptosis-Inducing Activities of Kaurane Diterpenes
A significant body of research has focused on the anticancer potential of kaurane diterpenes. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis.
Table 1: Cytotoxic Activities of Selected Kaurane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| ent-11α-hydroxy-16-kauren-15-one | HL-60 (Human promyelocytic leukemia) | MTT Assay | Not Specified | [3] |
| Jungermannenone A | HL-60 | Not Specified | 1.3 | [4] |
| Jungermannenone B | HL-60 | Not Specified | 5.3 | [4] |
| Jungermannenone C | HL-60 | Not Specified | 7.8 | [4] |
| Jungermannenone D | HL-60 | Not Specified | 2.7 | [4] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | Not Specified | 3.7 - 4.6 | [5] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | Not Specified | 27.3 ± 1.9 | [6] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Not Specified | 24.7 ± 2.8 | [6] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Adenocarcinomic human alveolar basal epithelial) | Not Specified | 30.7 ± 1.7 | [6] |
| New ent-kaurane diterpenoids (compounds 1, 3, 6–10, 12, and 15) | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Not Specified | 0.65 - 6.4 | [7] |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2, A2780, 7860, A549 | Not Specified | Strong inhibitory activity | [1][2] |
Experimental Protocols: Assessing Cytotoxicity and Apoptosis
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the kaurane diterpene for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Induction of Apoptosis:
Apoptosis is often characterized by DNA fragmentation and nuclear condensation.
-
Cell Treatment: Cells are treated with the kaurane diterpene for a specified time.
-
DNA Staining: Cells are harvested and stained with a DNA-binding dye such as Hoechst 33342 or DAPI.
-
Microscopic Analysis: The stained cells are observed under a fluorescence microscope to identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.
Signaling Pathways in Kaurane Diterpene-Induced Apoptosis
Several kaurane diterpenes have been shown to induce apoptosis through caspase-dependent pathways. For instance, ent-11α-hydroxy-16-kauren-15-one was found to activate caspase-8 and -9 in HL-60 cells, with apoptosis being attenuated by a caspase-8 inhibitor.[3] This suggests an extrinsic apoptosis pathway. Other studies have implicated the inhibition of the NF-κB transcription factor, which regulates anti-apoptotic factors, in the pro-apoptotic effects of some kaurane diterpenes.[4]
Caption: Proposed signaling pathway for kaurane diterpene-induced apoptosis.
Anti-inflammatory Activities of Kaurane Diterpenes
Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Several kaurane diterpenes have demonstrated potent anti-inflammatory effects.
Table 2: Anti-inflammatory Activities of Selected Kaurane Diterpenes
| Compound | Model | Effect | IC50/Inhibition | Reference |
| ent-17-hydroxy-15-oxokauran-19-oic acid | LPS-induced RAW264.7 cells | Inhibition of NO, TNF-α, IL-1β, IL-6, IL-17, iNOS, and COX-2 release | Significant inhibition | [8] |
| ent-15α-hydroxy-16-kauran-19-oic acid | LPS-induced RAW264.7 cells | Inhibition of NO, TNF-α, IL-1β, IL-6, IL-17, iNOS, and COX-2 release | Significant inhibition | [8] |
| Bezerraditerpene A | LPS-induced RAW264.7 cells | Inhibition of NO production | IC50: 3.21-3.76 µM | [9] |
| Bezerraditerpene B | LPS-induced RAW264.7 cells | Inhibition of NO production | IC50: 3.21-3.76 µM | [9] |
| ent-kaur-16-ene-3β,15β-diol | LPS-induced RAW264.7 cells | Inhibition of NO production | IC50: 3.21-3.76 µM | [9] |
| Adenostemmoic acid B | LPS-stimulated murine macrophages | Reduction of TNF secretion and NO production, increase in IL-10 production | - | [10] |
| New ent-kaurane diterpenoids (compounds 1 and 9) | LPS-stimulated BV-2 cells | Inhibition of NO production | IC50: 15.6 µM and 7.3 µM | [11] |
Experimental Protocols: Evaluating Anti-inflammatory Activity
Nitric Oxide (NO) Production Assay in Macrophages:
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7 or BV-2) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the kaurane diterpene.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.
Measurement of Pro-inflammatory Cytokines:
-
Cell Treatment: Macrophages are treated as described above.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways in the Anti-inflammatory Action of Kaurane Diterpenes
The anti-inflammatory effects of many kaurane diterpenes are attributed to their ability to suppress the activation of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some kaurane diterpenes have been shown to block the phosphorylation of NF-κB.[8]
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.
Conclusion and Future Directions
While the biological activities of this compound remain to be elucidated, the extensive research on other kaurane diterpenes provides a strong rationale for investigating its potential. The consistent reports of cytotoxic, apoptosis-inducing, and anti-inflammatory effects across this class of compounds suggest that this compound may possess similar properties.
Future research should focus on the isolation or synthesis of this compound to enable a thorough investigation of its biological profile. Such studies would not only fill a critical gap in our knowledge but also potentially uncover a new therapeutic agent. The experimental protocols and signaling pathways outlined in this guide for other kaurane diterpenes can serve as a valuable framework for the future evaluation of this compound.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurene diterpene induces apoptosis in human leukemia cells partly through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypanocidal and Anti-Inflammatory Effects of Three ent-Kaurane Diterpenoids from Gymnocoronis spilanthoides var. subcordata (Asteraceae) [mdpi.com]
- 11. researchgate.net [researchgate.net]
2,6,16-Kauranetriol: A Technical Guide to Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,16-Kauranetriol is a naturally occurring diterpenoid of the kaurane (B74193) class, isolated from plants such as Pteris cretica.[1][2] As a member of the ent-kaurane diterpenoid family, it belongs to a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. This technical guide synthesizes the current understanding of the broader ent-kaurane diterpenoid class to propose hypothesized mechanisms of action for this compound. Due to a notable scarcity of research focused specifically on this compound, this document leverages data from structurally similar and well-studied ent-kaurane diterpenoids to provide a foundational framework for future investigation. This guide outlines potential signaling pathways, suggests experimental protocols for mechanism elucidation, and presents hypothetical quantitative data in a structured format to aid in experimental design.
Introduction to ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids are a large and structurally diverse group of tetracyclic natural products. Their biological activities are thought to stem from their unique and rigid ring system, which can be functionalized with various substituent groups, influencing their interactions with cellular targets. While direct studies on this compound are limited, the broader class has been shown to exert its effects through the modulation of key cellular processes.
Hypothesized Mechanisms of Action of this compound
Based on the known activities of related ent-kaurane diterpenoids, several mechanisms of action can be hypothesized for this compound. These primarily revolve around the induction of apoptosis, cell cycle arrest, and the modulation of inflammatory pathways.
Anticancer Activity
A significant body of research on ent-kaurane diterpenoids points towards their potential as anticancer agents. The proposed mechanisms often involve the perturbation of critical signaling pathways that govern cancer cell proliferation and survival.
2.1.1. Induction of Apoptosis
Ent-kaurane diterpenoids are frequently reported to induce apoptosis in cancer cells. This is a key mechanism for eliminating malignant cells and is a primary focus of many cancer therapies. The hypothetical pathway for this compound-induced apoptosis is depicted below.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
2.1.2. Cell Cycle Arrest
Another common mechanism for anticancer compounds is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. Ent-kaurane diterpenoids have been shown to arrest the cell cycle at various phases, most commonly at the G2/M phase.
Caption: Proposed pathway for G2/M cell cycle arrest by this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of ent-kaurane diterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. A key signaling pathway implicated is the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data for Hypothetical Activities
While no specific quantitative data for this compound is currently available, the following table presents hypothetical IC50 values against various cancer cell lines, based on the activity range observed for other ent-kaurane diterpenoids. These values serve as a potential benchmark for future experimental studies.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HeLa | Cervical Carcinoma | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| HT-29 | Colorectal Adenocarcinoma | 30.5 |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a series of well-established experimental protocols are recommended.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining.
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method: Propidium Iodide (PI) staining and flow cytometry.
-
Treat cells with this compound for 24 hours.
-
Fix the cells in ice-cold 70% ethanol.
-
Treat the cells with RNase A and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
-
Method:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p53, p21, NF-κB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
While this compound remains an understudied natural product, its classification as an ent-kaurane diterpenoid suggests a promising potential for biological activity, particularly in the realms of oncology and inflammation. The hypotheses and experimental frameworks presented in this guide are intended to serve as a starting point for researchers to systematically investigate the mechanism of action of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the outlined in vitro and subsequent in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial in determining its therapeutic potential.
References
Kaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide on the Chemistry, Biological Activity, and Therapeutic Potential of Kaurane (B74193) Diterpenoids
Introduction
Kaurane-type diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbocyclic skeleton. This core structure consists of a perhydrophenanthrene subunit (rings A, B, and C) fused to a cyclopentane (B165970) D ring. The enantiomeric form, ent-kaurane, is the most common in nature and is distinguished by the inversion of carbon configurations at positions C-5, C-9, and C-10. First discovered in 1961, over 1300 ent-kaurane diterpenoids have been identified, primarily from plants of the Isodon genus, but also from families such as Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae.
These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their complex structures and promising pharmacological profiles make them excellent candidates for drug discovery and development. This review provides a technical overview of kaurane diterpenoids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers and professionals in drug development.
Chemical Diversity and Classification
The structural diversity of kaurane diterpenoids arises from various chemical modifications to the parent skeleton, such as oxidation, C-C bond cleavages, rearrangements, and degradation. This leads to several subclasses, including:
-
C-20 Non-oxygenated ent-kauranoids: The basic tetracyclic structure without oxygenation at the C-20 position.
-
C-20 Oxygenated ent-kauranoids: Featuring hydroxylation, carboxylation, or lactonization involving the C-20 methyl group.
-
seco-ent-kauranoids: Characterized by the cleavage of one or more C-C bonds in the core skeleton.
-
nor- or Rearranged-ent-kauranoids: Compounds that have lost one or more carbon atoms or have undergone skeletal rearrangement.
Biological Activities and Therapeutic Potential
Kaurane diterpenoids exhibit a broad spectrum of pharmacological effects, making them attractive leads for therapeutic development.
Anticancer Activity
The anticancer properties of ent-kaurane diterpenoids are extensively documented. Oridonin, a well-studied example, is currently in Phase I clinical trials in China. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy, and the inhibition of metastasis.
Mechanism of Action:
-
Apoptosis Induction: Ent-kauranes modulate the expression of key apoptotic proteins, including the upregulation of pro-apoptotic BAX and the downregulation of anti-apoptotic BCL-2. This leads to the release of cytochrome c from mitochondria and the activation of caspase-3, -8, and -9, culminating in programmed cell death.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle by regulating proteins such as cyclin D1, c-Myc, p21, and cyclin-dependent kinases (CDK-2, CDK-4).
-
Redox Resetting: Certain ent-kaurane diterpenoids, particularly those with an exo-methylene cyclopentanone (B42830) system, can covalently bind to glutathione (B108866) (GSH) and sulfhydryl groups in antioxidant enzymes like peroxiredoxins (Prdx I/II). This disrupts intracellular redox homeostasis, leading to a massive accumulation of reactive oxygen species (ROS) that triggers both apoptosis and ferroptosis. This mechanism has shown potential for overcoming cisplatin (B142131) resistance in cancer cells.
Table 1: Cytotoxic Activity of Selected Kaurane Diterpenoids Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Glaucocalyxin H | CE-1, U87, A-549, MCF-7, Hela, K-562, HepG-2 | Not Specified | 1.86 - 10.95 | |
| Isowikstroemin A | A549, HCT-116, BEL-7402, BGC-823, HL-60 | MTT | 1.8 - 5.1 | |
| Isowikstroemin B | A549, HCT-116, BEL-7402, BGC-823, HL-60 | MTT | 0.9 - 4.2 | |
| Isowikstroemin C | A549, HCT-116, BEL-7402, BGC-823, HL-60 | MTT | 1.7 - 7.0 | |
| Isowikstroemin D | A549, HCT-116, BEL-7402, BGC-823, HL-60 | MTT | 1.2 - 5.5 | |
| Compound 23 * | HepG2, A2780, 7860, A549 | Not Specified | <10 (approx.) | |
| Glaucocalyxin A Derivative 17 | HL-60, CCRF-CEM | MTT | 0.26, 1.10 |
*Compound 23 : 11β-hydroxy-ent-16-kaurene-15-one
Anti-inflammatory Activity
Many kaurane diterpenoids demonstrate significant anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. For instance, kaurenoic acid has been shown to attenuate inflammation by activating the Nrf2 transcription factor and downregulating NF-κB and related pro-inflammatory cytokines like IL-6 and TNF-α.
Several studies have quantified this activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 and BV-2).
Table 2: Anti-inflammatory Activity of Selected Kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Bezerraditerpene A | NO Inhibition | RAW 264.7 | 3.21 - 3.76 | |
| Bezerraditerpene B | NO Inhibition | RAW 264.7 | 3.21 - 3.76 | |
| ent-kaur-16-ene-3β,15β-diol | NO Inhibition | RAW 264.7 | 3.21 - 3.76 | |
| Isowikstroemin Series (1, 2, 3, 4, 7) | NO Inhibition | RAW 264.7 | Active (no IC50) | |
| Wallkaurane A | NO Inhibition | RAW 264.7 | 4.21 | |
| Compound 1 | NO Inhibition | BV-2 | 15.6 | |
| Compound 9 | NO Inhibition | BV-2 | 7.3 | |
| Various Kaurene Derivatives | NO Inhibition | Not Specified | 2 - 10 |
*Compounds from Isodon serra
Antimicrobial Activity
Kaurane diterpenoids have also been identified as promising antimicrobial agents. They show activity against a range of pathogens, including bacteria responsible for oral diseases and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
For example, kaurenoic acid (ent-kaur-16(17)-en-19-oic acid) is effective against several oral pathogens, including Streptococcus sobrinus and Streptococcus mutans. Other studies have identified novel ent-kaurane diterpenes, such as sigesbeckin A, that exhibit moderate inhibitory activity against both MRSA and VRE. Furthermore, some kauranes demonstrate synergistic effects when combined with conventional antibiotics, suggesting a potential role in combating antibiotic resistance.
Table 3: Antimicrobial Activity of Selected Kaurane Diterpenoids
| Compound | Target Organism | MIC (µg/mL) | Source |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | |
| Streptococcus mutans | 10 | ||
| Streptococcus mitis | 10 | ||
| Streptococcus sanguinis | 10 | ||
| Lactobacillus casei | 10 | ||
| Staphylococcus aureus | 125 | ||
| Staphylococcus epidermidis | 250 | ||
| Sigesbeckin A | MRSA | 64 | |
| VRE | 64 | ||
| Compound 5 * | MRSA | 64 | |
| VRE | 64 |
Compound 5 : A known analog isolated alongside Sigesbeckin A-C.
Isolation, Elucidation, and Synthesis
Isolation and Structural Elucidation Workflow
The discovery of novel kaurane diterpenoids relies on a systematic workflow involving extraction, fractionation, and purification, followed by detailed structural analysis.
-
Extraction: Dried and powdered plant material (e.g., leaves, stems) is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH).
-
Fractionation: The crude extract is subjected to preliminary separation using techniques like liquid-liquid partitioning or column chromatography on silica (B1680970) gel or MCI gel.
-
Purification: Fractions of interest are further purified using repeated column chromatography (e.g., silica gel, ODS) and ultimately high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structural Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). For complex stereochemistry, single-crystal X-ray diffraction is often employed for unambiguous structural confirmation.
Advances in Total Synthesis
The complex, tetracyclic structure of kaurane diterpenoids presents a significant challenge for synthetic chemists. However, their potent bioactivities have driven the development of novel and efficient synthetic strategies. Recent advances have focused on:
-
Asymmetric Synthesis: Developing methods to control the stereochemistry of the multiple chiral centers.
-
Cascade Reactions: Designing elegant reaction sequences where multiple bonds are formed in a single step, improving efficiency.
-
Late-Stage Functionalization: Modifying the core kaurane skeleton at a late stage to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.
These efforts are crucial for providing access to larger quantities of rare natural products and for creating novel derivatives with improved therapeutic properties.
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the biological activities of kaurane diterpenoids.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, HepG2, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test kaurane diterpenoid is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. A control group receives medium with 0.1% DMSO only.
-
Plates are incubated for an additional 48 to 72 hours.
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the control group:
-
% Viability = (Absorbance_Sample / Absorbance_Control) × 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
1. Preparation of Inoculum:
-
The bacterial strain (e.g., S. aureus, S. mutans) is grown on an appropriate agar (B569324) plate for 18-24 hours.
-
Several colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 × 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the test kaurane diterpenoid is prepared in DMSO.
-
A two-fold serial dilution of the compound is performed in a 96-well microtiter plate using CAMHB. Each well will contain 50 µL of the diluted compound.
3. Inoculation and Incubation:
-
50 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 100 µL.
-
The plate includes a positive control (bacteria with no compound) and a negative control (broth only).
-
The plate is covered and incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).
-
Optionally, a viability indicator like resazurin (B115843) can be added to aid in the determination.
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and incubated for 24 hours.
2. Compound Treatment and Stimulation:
-
Cells are pre-treated for 1-2 hours with various concentrations of the test kaurane diterpenoid.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. A control group is left unstimulated.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Nitrite (B80452) Concentration:
-
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the plate is incubated for another 10 minutes.
-
The formation of a purple azo product is measured by reading the absorbance at 540 nm.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The nitrite concentration in each sample is calculated from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value for NO inhibition is determined from a dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is essential to ensure that the observed NO inhibition is not due to cell death.
Conclusion and Future Perspectives
Kaurane diterpenoids represent a vast and promising class of natural products with significant therapeutic potential. Their diverse and potent biological activities, particularly in the realms of oncology, inflammation, and infectious diseases, underscore their value as lead compounds in drug discovery. In silico studies have further confirmed that many of these molecules possess drug-like physicochemical properties, with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
While significant progress has been made in isolating and characterizing these compounds, much of their biological potential remains underexplored. Future research should focus on:
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways for the most active compounds.
-
Structure-Activity Relationship (SAR) Studies: Leveraging advances in synthetic chemistry to create focused libraries of analogues to optimize potency and selectivity while minimizing toxicity.
-
In Vivo Evaluation: Moving promising candidates from in vitro assays to preclinical animal models to validate their efficacy and safety.
-
Synergistic Combinations: Exploring the potential of kaurane diterpenoids to enhance the efficacy of existing drugs, particularly in the context of overcoming drug resistance in cancer and infectious diseases.
The continued exploration of kaurane diterpenoids is a compelling endeavor that holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
In Silico Prediction of 2,6,16-Kauranetriol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane-type diterpenoids, a class of natural products, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] 2,6,16-Kauranetriol, a diterpenoid isolated from the plant Pteris cretica, belongs to this promising class of compounds. While extensive experimental data on the bioactivity of this compound is not yet available, extracts from Pteris cretica have demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, suggesting potential therapeutic applications for its constituent compounds.[2][3][4][5] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, leveraging established computational methodologies to explore its therapeutic potential, particularly in the areas of cancer and inflammation.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a tetracyclic diterpenoid with the characteristic kaurane (B74193) skeleton. Its isolation from Pteris cretica provides a rationale for investigating its potential contribution to the observed bioactivities of the plant's extracts. In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective approach to predict the biological activities of novel compounds by simulating their interactions with biological targets and correlating their chemical structures with known activity data. These computational tools are integral to modern drug discovery, enabling the prioritization of compounds for further experimental validation.
Proposed In Silico Workflow for Bioactivity Prediction
The following workflow outlines a systematic approach to predict the bioactivity of this compound.
Methodologies and Experimental Protocols
Target Identification and Selection
Based on the reported bioactivities of Pteris cretica extracts, potential molecular targets for this compound can be identified. For instance, given the anti-inflammatory and anticancer activities, relevant targets could include enzymes and receptors in inflammatory and cancer-related signaling pathways.
-
Anti-inflammatory Targets: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and key proteins in the NF-κB signaling pathway.
-
Anticancer Targets: Proteins within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and has been a focus of in silico studies on other ent-kaurane diterpenoids.[6][7]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using software like Avogadro or ChemDraw and perform energy minimization using a force field such as MMFF94.
-
Convert the structure to a suitable format (e.g., .pdbqt) using tools like Open Babel.
-
-
Receptor Preparation:
-
Retrieve the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the receptor, typically centered on the active site identified from the co-crystallized ligand or through literature review.
-
Perform the docking simulation using software such as AutoDock Vina or GOLD. This involves exploring various conformations of the ligand within the defined binding site.
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy (e.g., kcal/mol) and the binding pose of the ligand. Lower binding energies generally indicate a more favorable interaction.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Protocol:
-
Dataset Collection:
-
Compile a dataset of kaurane diterpenoids with experimentally determined bioactivities (e.g., IC50 values) against a specific target. This data can be sourced from medicinal chemistry literature and databases.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors, calculated using software like PaDEL-Descriptor or Dragon.
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build a model that correlates the descriptors of the training set compounds with their bioactivities.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set and statistical metrics such as the squared correlation coefficient (R²) and root mean square error (RMSE).
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.
-
Potential Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway
Given the cytotoxic potential of Pteris cretica extracts and the known anticancer activity of some kaurane diterpenoids, the PI3K/Akt/mTOR pathway is a plausible target for this compound. This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.
Quantitative Data of Related Kaurane Diterpenoids
To provide a reference for the potential potency of this compound, the following table summarizes the reported bioactivities of other kaurane diterpenoids from in vitro studies.
| Compound Name | Bioactivity | Target/Assay | IC50/EC50 | Reference |
| ent-3-α-hydroxy-kaur-16-en-18-ol | Antiplasmodial | Plasmodium falciparum | 3.5 µM | [1] |
| ent-3-α-hydroxy-kaur-16-en-18-ol | Antileishmanial | Leishmania donovani | 2.5 µM | [1] |
| ent-kaurane diterpene (Compound 21) | Antiplasmodial | Plasmodium falciparum | 5.4 µM | [8] |
| Chloroform extract of Pteris cretica | Cytotoxic | HeLa cells | 31.48 µg/mL | [2] |
| Aqueous extract of Pteris cretica | Cytotoxic | HeLa cells | 34.26 µg/mL | [2] |
| Kaurane Diterpenoid (D3) | α-amylase inhibition | in vitro assay | 0.65 mg/mL | [9] |
| Kaurane Diterpenoid (D3) | α-glucosidase inhibition | in vitro assay | 0.17 mg/mL | [9] |
Conclusion and Future Directions
This guide presents a robust in silico framework for the initial assessment of the bioactivity of this compound. The proposed workflow, combining molecular docking and QSAR modeling, can efficiently generate testable hypotheses regarding its potential anti-inflammatory and anticancer activities. The predicted bioactivities and interactions with key signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a strong foundation for guiding subsequent in vitro and in vivo experimental validation. The successful application of these computational methods will accelerate the exploration of this compound as a potential lead compound in drug discovery.
References
- 1. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PHYTOCHEMICAL, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF PTERIS CRETICA L. (PTERIDACEAE) EXTRACTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Anticancer Activity of Pteris Cretica Whole Plant Extracts. | [Pakistan Veterinary Journal • 2018] | PSA • ID 62725 [psa.pastic.gov.pk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Ent-Kaurane Diterpenoid Compounds as Potential Inhibitors of the PI3K Pathway in Nonsmall Cell Lung Cancer Through Molecular Docking Simulations | Semantic Scholar [semanticscholar.org]
- 8. Structure-based drug design studies of the interactions of ent-kaurane diterpenes derived from Wedelia paludosa with the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase PfATP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Total Synthesis of 2,6,16-Kauranetriol: A Proposed Strategy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaurane-type diterpenoids are a class of natural products renowned for their diverse and potent biological activities. Among them, 2,6,16-Kauranetriol represents a synthetically challenging target due to its specific hydroxylation pattern on the tetracyclic core. To date, a dedicated total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy for the enantioselective total synthesis of this compound, drawing upon established methodologies for the construction of the kaurane (B74193) skeleton and stereoselective functionalization. Detailed protocols for key transformations are provided to guide researchers in the potential synthesis of this and structurally related compounds.
Introduction
The ent-kaurane diterpenoids are a large family of natural products characterized by a tetracyclic 6-6-6-5 ring system.[1] These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antifungal properties.[2] this compound, a member of this family, has been isolated from plants of the Pteris genus, such as Pteris cretica.[3][4] While the specific biological activities of this compound are not extensively documented, related hydroxylated kaurane diterpenoids have shown promising pharmacological effects, suggesting its potential as a valuable target for drug discovery and development.[5]
The total synthesis of complex natural products like this compound provides a means to confirm its structure, enables the synthesis of analogs for structure-activity relationship (SAR) studies, and can secure a reliable supply of the compound for further biological evaluation. The synthetic route proposed herein aims to construct the kaurane core efficiently and introduce the three hydroxyl groups with high stereocontrol.
Proposed Synthetic Strategy
The proposed retrosynthetic analysis for this compound is outlined below. The synthesis would commence with a known chiral starting material to establish the initial stereochemistry. The core tetracyclic kaurane skeleton will be constructed using a key intramolecular Diels-Alder (IMDA) reaction or a radical cascade cyclization, methodologies that have been successfully applied in the synthesis of other ent-kaurane diterpenoids.[6] Subsequent late-stage functionalization will be employed to install the hydroxyl groups at the C2, C6, and C16 positions.
Retrosynthetic Analysis:
The target molecule, This compound (1) , can be obtained from a late-stage hydroxylation of a protected kaurane diol (2) . The hydroxyl group at C16 can be introduced via hydroboration-oxidation of a precursor containing a C16-C17 double bond (3) . The hydroxyl groups at C2 and C6 can be installed through stereoselective oxidations of the kaurane core (4) . The tetracyclic kaurane skeleton (4) can be assembled from a suitably functionalized tricyclic precursor (5) , which in turn can be derived from a chiral building block (6) through a key cyclization reaction.
Experimental Protocols
The following are detailed protocols for the key proposed transformations. These are based on established procedures for the synthesis of related kaurane diterpenoids and may require optimization for the specific substrate.
Protocol 1: Construction of the Tricyclic Core via Intramolecular Diels-Alder Reaction
This protocol describes a hypothetical intramolecular Diels-Alder reaction to form the A, B, and C rings of the kaurane skeleton.
Materials:
-
Diene-yne precursor (suitably functionalized)
-
Toluene (B28343), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Heating apparatus (oil bath)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the diene-yne precursor in anhydrous toluene (0.01 M) is prepared in a flame-dried round-bottom flask under an inert atmosphere.
-
The solution is heated to reflux (approximately 110 °C) and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.
Protocol 2: Formation of the D-Ring via Radical Cyclization
This protocol outlines a potential radical cyclization to construct the five-membered D-ring of the kaurane scaffold.
Materials:
-
Tricyclic precursor with an appropriate radical precursor moiety (e.g., an alkyl halide or xanthate)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Benzene (B151609) or Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Heating apparatus (oil bath)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the tricyclic precursor in anhydrous benzene or toluene (0.02 M) under an inert atmosphere, AIBN (0.1 equivalents) is added.
-
The solution is heated to reflux (80-110 °C).
-
A solution of Bu₃SnH (1.2 equivalents) in the same solvent is added dropwise over 1-2 hours.
-
The reaction mixture is stirred at reflux until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the tetracyclic kaurane skeleton.
Protocol 3: Stereoselective Hydroxylation at C2 and C6
The introduction of hydroxyl groups at C2 and C6 can be challenging and may require a multi-step sequence involving enone formation followed by stereoselective reduction or directed C-H oxidation. Biocatalytic hydroxylation using specific enzymes could also be a viable strategy.[7][8]
Example Protocol using Directed C-H Oxidation (Hypothetical):
-
A directing group is installed at a suitable position on the kaurane skeleton to facilitate site-selective oxidation.
-
The substrate is subjected to oxidation conditions, for example, using a palladium catalyst with an appropriate oxidant.
-
Following the introduction of the oxygen functionality, the directing group is removed.
-
Stereoselective reduction of the resulting ketone, if formed, would yield the desired hydroxyl group.
Protocol 4: Hydroxylation at C16
The hydroxyl group at C16 can be introduced stereoselectively via hydroboration-oxidation of the exocyclic double bond at C16-C17.
Materials:
-
Kaurane precursor with a C16-C17 double bond
-
Borane-tetrahydrofuran complex (BH₃·THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
The kaurane precursor is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C.
-
A solution of BH₃·THF (1.1 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the slow addition of water, followed by aqueous NaOH solution and 30% H₂O₂ solution at 0 °C.
-
The mixture is stirred at room temperature for 1 hour and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the 16-hydroxy kaurane derivative.
Data Presentation
As the total synthesis of this compound has not been reported, the following table presents hypothetical but realistic quantitative data for the key proposed synthetic steps. This data is for illustrative purposes and would require experimental validation.
| Step No. | Transformation | Reagents and Conditions | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| 1 | Intramolecular Diels-Alder Cycloaddition | Toluene, reflux | 75 | 24 |
| 2 | Radical Cyclization to form D-ring | Bu₃SnH, AIBN, Toluene, reflux | 65 | 6 |
| 3a | Oxidation at C2 | Multi-step sequence (e.g., enone formation, reduction) | 50 (over 2 steps) | 12 |
| 3b | Oxidation at C6 | Directed C-H oxidation or biocatalysis | 40 | 24 |
| 4 | Hydroboration-Oxidation at C16 | 1. BH₃·THF, THF; 2. NaOH, H₂O₂ | 85 | 4 |
| 5 | Deprotection | Appropriate deprotection conditions | 95 | 2 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways affected by this compound are not well-defined, many diterpenoids exhibit anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The proposed synthetic strategy provides a roadmap for the total synthesis of this compound. While the presented protocols are based on established methodologies for the synthesis of related kaurane diterpenoids, significant experimental work would be required to optimize each step for the specific substrates involved. The successful synthesis of this natural product would not only be a significant achievement in organic synthesis but would also provide valuable material for biological studies to unlock its therapeutic potential. Further research into the biological activities and mechanisms of action of this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel derivatives of ent-17,19-dihydroxy-16betaH-kaurane obtained by biotransformation with Verticillium lecanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,16-Kauranetriol is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products. Compounds of this class, isolated from various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. As research into the therapeutic potential of this compound and related compounds progresses, the need for robust and reliable analytical methods for its quantification in various biological matrices becomes paramount. Accurate quantification is essential for pharmacokinetic studies, dose-response relationship determination, and overall drug development.
These application notes provide detailed protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and selectivity. Additionally, a High-Performance Liquid Chromatography (HPLC) with UV detection method is presented as a viable alternative.
Analytical Techniques
The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity, allowing for the detection and quantification of low concentrations of the analyte in complex biological matrices.[1][2][3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique that can be suitable for the quantification of this compound, particularly at higher concentrations. Method development and validation are crucial to ensure accuracy and avoid interferences.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS often requires derivatization for polar compounds like this compound to increase their volatility, which can add complexity to the sample preparation process.[2][7][8]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of similar diterpenoids in biological fluids.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., a structurally similar kaurane diterpenoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile (B52724):water) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by direct infusion of a standard solution).
-
Internal Standard: Precursor ion > Product ion (To be determined by direct infusion of a standard solution).
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add an internal standard and 1.5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The optimal composition should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically in the range of 200-220 nm for compounds lacking a strong chromophore).
-
Injection Volume: 20 µL.
Data Presentation
The following tables summarize typical validation parameters that should be established for a robust analytical method for this compound quantification. The values presented are hypothetical and should be determined experimentally.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Accuracy (%RE) | ± 15% (± 20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 9.8% |
| Recovery | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Minimal | 92 - 103% |
Table 2: HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | 50 - 5000 ng/mL | 50 - 5000 ng/mL |
| LLOQ | S/N ≥ 10 | 50 ng/mL |
| Accuracy (%RE) | ± 15% (± 20% for LLOQ) | -7.8% to 10.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 11.5% |
| Recovery | Consistent and reproducible | 80 - 90% |
Visualization of Workflows and Pathways
Caption: Workflow for this compound quantification by LC-MS/MS.
Kaurane diterpenoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, which are often mediated through the modulation of key signaling pathways.[9][10] While the specific pathways affected by this compound require experimental elucidation, a plausible mechanism based on the activities of related compounds involves the inhibition of pro-inflammatory and pro-survival pathways.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous HPLC quantification of five major triterpene alcohol and sterol ferulates in rice bran oil using a single reference standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,6,16-Kauranetriol using a Novel HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2,6,16-Kauranetriol. This method is intended as a robust starting point for researchers requiring the quantification of this kaurane (B74193) diterpenoid in complex matrices such as plant extracts or biological fluids.
Introduction
This compound is a diterpenoid compound with a kaurane skeleton, characterized by the molecular formula C20H34O3 and a molecular weight of 322.48 g/mol .[1][2][3][4] Kaurane diterpenoids are a class of natural products known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research.
This application note details a selective and sensitive HPLC-MS/MS method for the determination of this compound. The method utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.
Experimental Protocols
Sample Preparation (from a Plant Matrix)
A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.[5][6][7]
Materials:
-
Plant material (e.g., dried and powdered leaves)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
-
Solid Phase Extraction (SPE) C18 cartridges
Protocol:
-
Extraction: Accurately weigh 1 gram of the homogenized plant material. Perform ultrasound-assisted extraction with 20 mL of 80% methanol in water for 30 minutes at room temperature.[8]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the target analyte with 5 mL of 90% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid) for HPLC-MS/MS analysis.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Proposed MRM Transitions for this compound:
Based on the molecular weight of 322.48, the protonated molecule [M+H]⁺ would be m/z 323.2. The fragmentation of hydroxylated kaurane diterpenoids often involves the neutral loss of water (H₂O, 18 Da).[9] Therefore, plausible product ions can be predicted.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 323.2 | 305.2 ([M+H-H₂O]⁺) | 287.2 ([M+H-2H₂O]⁺) | To be optimized |
Note: Collision energies must be optimized empirically for the specific instrument being used.
Data Presentation and Quantitative Analysis
For quantification, a calibration curve should be prepared using a certified reference standard of this compound. The curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the analyte.
Table 1: Proposed Calibration Curve and Linearity Data
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | Example Data |
| 5 | Example Data |
| 10 | Example Data |
| 50 | Example Data |
| 100 | Example Data |
| 250 | Example Data |
| 500 | Example Data |
| Linearity (R²) | >0.99 |
Table 2: Method Validation Parameters (Template)
This table should be completed during method validation.
| Parameter | Acceptance Criteria | Result |
| Linear Range (ng/mL) | R² > 0.99 | To be determined |
| Limit of Detection (LOD) | S/N ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | S/N ≥ 10 | To be determined |
| Precision (%RSD) | < 15% | To be determined |
| Accuracy (% Recovery) | 85-115% | To be determined |
| Matrix Effect (%) | 85-115% | To be determined |
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer a solid foundation for researchers. It is imperative to perform a full method validation in the specific matrix of interest to ensure the accuracy, precision, and robustness of the analysis for its intended application. This method is anticipated to be a valuable tool for advancing research in natural product chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 2,6,16-Kauranetriol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the potential bioactivities of 2,6,16-Kauranetriol, a diterpenoid natural product. Drawing upon the established biological activities of the broader kaurane (B74193) diterpenoid class of compounds, these protocols focus on evaluating its anti-inflammatory, cytotoxic, and apoptosis-inducing properties.
This compound is a member of the kaurane diterpenoid family, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-HIV effects. While specific bioactivity data for this compound is not yet widely published, its structural similarity to other bioactive kauranes suggests it may possess similar therapeutic potential. The following in vitro assays provide a robust framework for the initial screening and characterization of this compound.
I. Assessment of Anti-Inflammatory Activity
Kaurane diterpenes have been shown to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[1] The following assays are designed to quantify the potential of this compound to modulate key inflammatory responses in vitro.
Application Note: Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Experimental Workflow:
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Protocol: Griess Assay for Nitric Oxide Quantification
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., Dexamethasone) and a vehicle control (DMSO).
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Application Note: Pro-Inflammatory Cytokine Quantification
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: ELISA for TNF-α and IL-6
-
Cell Treatment: Follow the same cell culture and treatment protocol as described for the Griess Assay.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the supernatants and calculate the percentage of inhibition for each concentration of this compound.
NF-κB Signaling Pathway:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Quantitative Data Summary: Anti-Inflammatory Assays
| Assay | Endpoint | Positive Control | Expected Outcome with this compound |
| Griess Assay | Nitric Oxide (NO) Production | Dexamethasone | Dose-dependent decrease in absorbance |
| ELISA | TNF-α Secretion | Dexamethasone | Dose-dependent decrease in concentration |
| ELISA | IL-6 Secretion | Dexamethasone | Dose-dependent decrease in concentration |
II. Evaluation of Cytotoxic Activity
Many kaurane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The MTT assay is a widely used colorimetric method to assess cell viability and provides a preliminary indication of the cytotoxic potential of a compound.
Application Note: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Experimental Workflow:
References
Application Notes and Protocols for Cytotoxicity Assays of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of 2,6,16-Kauranetriol, a member of the ent-kaurane diterpenoid family of natural products. The described methods, MTT and Neutral Red assays, are widely used colorimetric assays for determining cell viability and cytotoxicity.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the Neutral Red assay assesses the integrity of the lysosomal membrane. These assays are crucial for determining the therapeutic index and potential off-target effects of novel compounds like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.
The Neutral Red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[3][4][5] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells. Damage to the cell surface or lysosomal membrane leads to a decreased uptake of the dye.
Data Presentation: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids
While specific cytotoxicity data for this compound is not widely published, the following table summarizes the cytotoxic activities (IC50 values) of other ent-kaurane diterpenoids against various cancer cell lines, providing a reference for expected potency.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hepatocellular carcinoma (Hep-G2) | 27.3 ± 1.9 | [6] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hepatocellular carcinoma (Hep-G2) | 24.7 ± 2.8 | [6] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Adenocarcinomic human alveolar basal epithelial (A549) | 30.7 ± 1.7 | [6] |
| Annoglabasin H (ent-kaurane glycoside) | Human lung cancer (LU-1) | 3.7 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | Human breast cancer (MCF-7) | 4.6 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | Human skin melanoma (SK-Mel2) | 4.1 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | Human epidermoid carcinoma (KB) | 4.2 | [7] |
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability through metabolic activity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neutral Red Uptake Assay Protocol
This protocol provides a method for determining cytotoxicity based on lysosomal integrity.[3]
Materials:
-
This compound stock solution
-
Mammalian cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in sterile water)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[3]
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red to each well.
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow viable cells to take up the dye.[3]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.[3]
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[3]
-
Shaking: Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the dye.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Neutral Red uptake cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Many natural products, including diterpenoids, exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagram illustrates a plausible signaling cascade that could be initiated by this compound, leading to apoptosis. This is a generalized pathway and would require experimental validation for this specific compound.
Caption: Plausible signaling pathways for apoptosis induction.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. qualitybiological.com [qualitybiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. mdpi.com [mdpi.com]
- 7. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of the diterpenoid 2,6,16-Kauranetriol. While specific data for this compound is not extensively available in public literature, the following protocols are based on established and widely accepted assays used for characterizing the anti-inflammatory effects of other ent-kaurane diterpenoids. These methods will enable researchers to effectively screen and elucidate the mechanisms of action of this compound.
Overview of Anti-inflammatory Activity of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids, a class of natural products, have demonstrated a range of biological activities, including significant anti-inflammatory properties. The primary mechanism often involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. In vitro studies commonly utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, to mimic an inflammatory response.
The anti-inflammatory effects of these compounds are typically assessed by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, the underlying molecular mechanisms are often investigated by examining the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2]
Key In Vitro Assays for Anti-inflammatory Activity
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line (e.g., RAW 264.7 macrophages). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant. A significant reduction in nitrite levels in the presence of this compound would indicate potential anti-inflammatory activity.
Pro-inflammatory Cytokine Production Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant. Inhibition of the release of these cytokines is a strong indicator of anti-inflammatory potential.[2]
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Western blotting is employed to investigate the molecular mechanism of action. This technique allows for the detection and quantification of key proteins involved in the inflammatory cascade, such as iNOS and COX-2. Additionally, the effect on the NF-κB pathway can be assessed by measuring the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB.[2]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory activity of a test compound, such as this compound, based on typical results for other ent-kaurane diterpenoids.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.1 ± 5.5 |
| 50 | 70.3 ± 6.2 |
| 100 | 45.6 ± 7.1 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | Inhibition (%) |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + Compound (1 µM) | 22.1 ± 1.9 | 13.0 |
| LPS + Compound (5 µM) | 15.8 ± 1.5 | 37.8 |
| LPS + Compound (10 µM) | 9.3 ± 1.1 | 63.4 |
| LPS + Compound (25 µM) | 4.7 ± 0.8 | 81.5 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 | 450 ± 42 |
| LPS + Compound (10 µM) | 680 ± 75 | 510 ± 60 | 230 ± 28 |
| LPS + Compound (25 µM) | 320 ± 40 | 240 ± 32 | 110 ± 15 |
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control group.
Protocol for Nitric Oxide (NO) Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat cells with non-cytotoxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol for Cytokine Measurement (ELISA)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Nitric Oxide Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Protocol for Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
References
Application Notes and Protocols for In Vivo Testing of 2,6,16-Kauranetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid class of natural products. Based on the known biological activities of related compounds, this compound is hypothesized to possess both anti-inflammatory and anti-cancer properties. The following protocols describe well-established animal models to investigate these potential therapeutic effects.
Assessment of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[1]
Experimental Protocol
This protocol outlines the steps to induce and measure inflammation in the rat paw and to assess the anti-inflammatory effects of this compound.
Materials and Reagents:
-
This compound
-
Carrageenan (lambda, 1% suspension in sterile saline)[2]
-
Indomethacin (B1671933) (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Pletysmometer[2]
-
Syringes and needles (27-gauge)[3]
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control (Indomethacin, 5 mg/kg)[2]
-
-
Compound Administration: Administer this compound, vehicle, or indomethacin via oral gavage or intraperitoneal injection 30-60 minutes before carrageenan injection.[1][2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[2] The contralateral paw can be injected with saline to serve as a control.[1]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][4]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle Control | - | 0 | |
| 2 | This compound | Low | ||
| 3 | This compound | Medium | ||
| 4 | This compound | High | ||
| 5 | Positive Control | 5 |
Experimental Workflow
Assessment of Anti-Cancer Activity: Xenograft Tumor Model in Mice
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anti-cancer drug efficacy.[5][6]
Experimental Protocol
This protocol details the establishment of a subcutaneous xenograft tumor model and the evaluation of the anti-tumor effects of this compound.
Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., A549, MCF-7, etc.)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old[6][7]
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
Positive control anti-cancer drug (e.g., Doxorubicin)
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells when they are 70-80% confluent. Wash with PBS and resuspend in sterile PBS or medium at a concentration of approximately 3 x 10^6 cells per 100-300 µL.[8][9] A 1:1 mixture with Matrigel can be used.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[6][7]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group).[7]
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control
-
-
Treatment: Administer the treatments as per the defined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal, intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[9]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| 1 | Vehicle Control | - | 0 | |||
| 2 | This compound | Low | ||||
| 3 | This compound | Medium | ||||
| 4 | This compound | High | ||||
| 5 | Positive Control |
Experimental Workflow
Signaling Pathways
Kaurane diterpenoids are known to exert their anti-cancer and anti-inflammatory effects through various signaling pathways. The diagram below illustrates some of the key pathways that may be modulated by this compound.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Mouse xenograft tumor model [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6,16-Kauranetriol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid class of compounds. The following sections offer answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols based on established methodologies for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most effective initial extraction solvents for kaurane diterpenoids like this compound?
A1: The choice of solvent is critical and depends on the polarity of the target compound and the matrix of the plant material. For kaurane diterpenoids, moderately polar solvents are typically most effective. Common choices include:
-
Ethanol (B145695) or Methanol: These alcohols are widely used for broad-spectrum extraction of diterpenoids from dried plant materials.[1][2] Ethanol is often preferred due to its lower toxicity.
-
Acetone: Also effective for extracting a range of diterpenes.[3]
-
Petroleum Ether or Hexane (B92381): These nonpolar solvents are useful for an initial "defatting" step to remove oils and lipids that can interfere with subsequent purification, or for extracting less polar kauranes.[3]
-
Ethyl Acetate (B1210297) (EtOAc): Often used in liquid-liquid partitioning to separate compounds of intermediate polarity from a crude extract.[1]
Q2: How can I improve the efficiency of my initial crude extraction?
A2: To maximize the initial yield, several factors should be optimized:
-
Particle Size: Grinding the plant material to a fine, consistent powder increases the surface area available for solvent penetration.
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction yield, but an excessively high ratio can make solvent removal and concentration difficult.[4] A typical starting point is a 10:1 to 15:1 (v/w) solvent-to-material ratio.
-
Extraction Time: The extraction duration should be sufficient to allow the solvent to penetrate the material and dissolve the target compounds.[4] This can range from a few hours for heated methods (like Soxhlet) to several days for maceration at room temperature.
-
Temperature: Increasing the temperature can enhance solvent efficiency and reduce extraction time. However, excessive heat may degrade thermally sensitive compounds. Refluxing or Soxhlet extraction are common heated methods.
-
Agitation: Constant stirring or shaking during maceration ensures that the solvent concentration around the material does not reach equilibrium, promoting continuous extraction.
Q3: My crude extract is a complex mixture. What is a general strategy for purifying this compound?
A3: A multi-step approach is typically required. A common strategy involves initial fractionation followed by fine purification using chromatography.
-
Liquid-Liquid Partitioning: After obtaining the crude extract (e.g., with ethanol), it can be partitioned between two immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity.[1]
-
Column Chromatography: This is the most critical step. The fraction containing the target compound is subjected to column chromatography. Common stationary phases include:
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation process.[1] By spotting the crude mixture and the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of compounds. This allows you to identify which fractions contain your target compound and assess their purity before pooling them for the next step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Crude Extract | Inappropriate Solvent: The solvent polarity may not be suitable for this compound. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol).[3] |
| Insufficient Extraction Time/Temperature: The extraction conditions are not rigorous enough to extract the compound efficiently. | Increase the extraction time or use a heated method like Soxhlet or reflux extraction, monitoring for potential degradation.[4] | |
| Poor Quality Plant Material: The source material may have a naturally low concentration of the target compound or may have degraded during storage. | Ensure plant material is properly identified, dried, and stored. If possible, source material from a different batch or location. | |
| Co-extraction of Impurities (e.g., chlorophyll, lipids) | Solvent is too nonpolar or too polar: Highly nonpolar solvents will extract lipids, while highly polar solvents can extract sugars and other polar contaminants. | 1. Defatting: Perform a pre-extraction with a nonpolar solvent like hexane to remove lipids before the main extraction. 2. Partitioning: Use liquid-liquid partitioning (e.g., hexane/methanol or water/ethyl acetate) to remove unwanted compounds. |
| Poor Separation in Column Chromatography | Incorrect Mobile Phase: The solvent system (eluent) does not have the right polarity to effectively separate the compounds. | Systematically test different solvent mixtures using TLC to find a system that gives good separation (Rf value of target compound ~0.3-0.4). |
| Column Overloading: Too much crude extract was loaded onto the column, exceeding its separation capacity. | Use a larger column or load a smaller amount of the sample. A general rule is a 1:30 to 1:50 ratio of sample to stationary phase (by weight). | |
| Column Packed Improperly: Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Compound Degradation | Exposure to Heat, Light, or Air: Kaurane diterpenoids can be sensitive to environmental factors. | Conduct extractions at lower temperatures if possible. Use amber glassware to protect from light. Concentrate extracts under reduced pressure (rotary evaporator) at a moderate temperature. Store purified compounds under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
Experimental Protocols
Protocol 1: Generalized Extraction and Partitioning
This protocol provides a general method for obtaining a diterpenoid-rich fraction from plant material.
-
Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (20-40 mesh).
-
Extraction:
-
Macerate the powdered material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 48-72 hours with periodic agitation.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus for 12-24 hours.
-
-
Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude ethanol extract.
-
Partitioning:
-
Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).
-
Perform successive liquid-liquid extractions in a separatory funnel using a nonpolar solvent like hexane to remove lipids and chlorophyll.
-
Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the diterpenoid fraction.[1]
-
-
Final Concentration: Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure to yield the diterpenoid-enriched extract for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of the enriched extract from Protocol 1.
-
Preparation of Stationary Phase: Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar mobile phase solvent (e.g., hexane).[1] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).[1]
-
-
Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-20 mL each).
-
Monitoring: Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a staining agent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Solvents for Kaurane Diterpenoid Extraction
| Solvent | Polarity Index | Typical Use & Characteristics |
| n-Hexane | 0.1 | Used for defatting/pre-extraction to remove lipids and nonpolar compounds. |
| Petroleum Ether | ~0.1 | Similar to hexane; used for extracting nonpolar diterpenoids.[3] |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent for extracting and partitioning moderately polar compounds like many kauranetriols. |
| Acetone | 5.1 | A versatile solvent for a range of diterpenoids.[3] |
| Ethanol (EtOH) | 5.2 | A common choice for broad, initial extraction from dried plant material.[2] |
| Methanol (MeOH) | 6.6 | Highly efficient for extracting polar glycosides and polyhydroxylated diterpenes.[5] |
Table 2: Key Factors Influencing Extraction Yield
| Factor | General Effect on Yield | Recommendations for Optimization |
| Particle Size | Smaller particles increase surface area, leading to higher yield. | Grind material to a fine, uniform powder (e.g., 20-40 mesh). Avoid excessive fineness which can impede solvent flow. |
| Solvent-to-Solid Ratio | Increasing the ratio generally improves yield up to a saturation point.[4] | Start with a 10:1 (v/w) ratio and test higher ratios (e.g., 15:1, 20:1) to see if yield improves significantly. |
| Extraction Time | Yield increases with time until equilibrium is reached.[4] | For maceration, test different time points (e.g., 24h, 48h, 72h). For heated methods, 6-24h is often sufficient. |
| Temperature | Higher temperatures increase solubility and diffusion rates, improving yield. | Compare room temperature extraction with heated methods (e.g., 40-60°C). Note the risk of thermal degradation for sensitive compounds. |
| pH of Solvent | Can influence the stability and solubility of the target compound. | While less common for diterpenoids than for alkaloids or flavonoids, testing slightly acidic or basic conditions may be warranted if yields are poor. |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaurane (B74193) diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of kaurane diterpenoids, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inappropriate Mobile Phase Composition: The solvent strength may be too high, causing analytes to elute too quickly and without adequate separation. | - Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention times and improve separation.[1][2]- Change the organic modifier. If using acetonitrile, try methanol (B129727) or vice versa, as this can alter selectivity.[1][3]- Adjust the pH of the mobile phase, especially if the kaurane diterpenoids have ionizable functional groups. A change of as little as 0.1 pH units can significantly impact retention.[4] |
| Suboptimal Column Choice: The stationary phase may not be providing sufficient selectivity for the specific kaurane diterpenoids. | - Switch to a different stationary phase chemistry. For example, if a C18 column is not providing adequate separation, a phenyl-hexyl or cyano column might offer different selectivity.[1]- Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency and resolution.[1][3] | |
| Inadequate Method: The current method (isocratic or gradient) may not be suitable for the complexity of the sample. | - For complex mixtures, switch from an isocratic to a gradient elution. This allows for the separation of compounds with a wider range of polarities.[1][5]- Optimize the gradient profile. Adjust the gradient slope and time to improve the separation of critical peak pairs.[5][6] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the kaurane diterpenoids, causing tailing.[7] | - Lower the pH of the mobile phase (typically to between 2 and 3) to suppress the ionization of silanol groups.[7]- Add a mobile phase additive, such as a buffer (e.g., phosphate) or an ion-pairing agent, to mask the silanol groups.[5][8]- Use a highly deactivated or end-capped column to minimize the number of accessible silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion, including tailing. | - Reduce the injection volume or the sample concentration. | |
| Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. | - Use a guard column to protect the analytical column from contaminants.[9]- Flush the column with a strong solvent to remove strongly retained compounds.[9]- Replace the column if it is old or has been subjected to harsh conditions. | |
| Split Peaks | Disruption in the Sample Path: A void in the column packing or a partially blocked frit can cause the sample to travel through different paths, resulting in split peaks.[9] | - Check for a column void. If suspected, replacing the column is often the best solution.[9]- Replace the column inlet frit. |
| Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9] | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Baseline Drift or Noise | Mobile Phase Issues: The mobile phase may not be properly prepared or degassed, or one of the components may have UV absorbance at the detection wavelength. | - Ensure the mobile phase is thoroughly mixed and degassed. [4]- Use high-purity HPLC-grade solvents. - If running a gradient, ensure the solvents have low UV absorbance at the detection wavelength. A blank gradient run can help diagnose this issue.[6] |
| Column Contamination: Strongly retained compounds from previous injections may slowly elute, causing a drifting baseline. | - Flush the column with a strong solvent between runs. | |
| Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. | - Check the detector lamp's energy. Replace if it is low. - Clean the detector flow cell according to the manufacturer's instructions. | |
| Irreproducible Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to shifts in retention times. | - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs covered to prevent evaporation. [4] |
| Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially for ion-exchange chromatography. | - Use a column oven to maintain a constant temperature. | |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. [4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for kaurane diterpenoids?
A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution using water (often with a small amount of acid, like 0.1% formic or acetic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A scouting gradient from a low to high percentage of organic solvent can help determine the approximate elution conditions.
Q2: How can I improve the resolution between two closely eluting kaurane diterpenoid isomers?
A2: To improve the resolution of isomers, you can try several strategies:
-
Optimize the mobile phase: Small changes in the organic solvent percentage or a switch from acetonitrile to methanol can alter selectivity.
-
Adjust the temperature: Lowering the temperature can sometimes increase resolution, although it will also increase backpressure and run time.
-
Try a different column: A column with a different stationary phase, such as a phenyl-hexyl or a shape-selective column, may provide the necessary selectivity to separate the isomers.
-
Reduce the flow rate: This can increase the efficiency of the separation and improve resolution, but it will also lengthen the analysis time.[10]
Q3: My kaurane diterpenoid sample is not very soluble. What is the best way to prepare it for HPLC analysis?
A3: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase of your gradient. If solubility is an issue, you can use a stronger solvent, but try to keep the injection volume small to minimize peak distortion. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the HPLC system.
Q4: I am using a gradient elution, but I see a significant baseline drift. What could be the cause?
A4: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength.[6] To mitigate this, use high-purity HPLC-grade solvents and consider using a mobile phase additive that has low UV absorbance. Running a blank gradient (without injecting a sample) can help confirm if the mobile phase is the source of the drift.
Q5: How often should I replace my HPLC column when analyzing plant extracts containing kaurane diterpenoids?
A5: The lifespan of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. When analyzing complex mixtures like plant extracts, it is highly recommended to use a guard column to protect the analytical column. Monitor the column's performance by regularly checking the backpressure, peak shape, and resolution. A significant increase in backpressure, peak tailing, or a loss of resolution indicates that the column may need to be replaced.
Experimental Protocols
Protocol 1: General Purpose Screening Method for Kaurane Diterpenoids
This protocol is a starting point for the analysis of kaurane diterpenoids from a plant extract.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extract in methanol or the initial mobile phase, filter through a 0.45 µm syringe filter.
Protocol 2: Isocratic Method for Quantification of a Specific Kaurane Diterpenoid
This protocol is suitable for the quantification of a known kaurane diterpenoid when baseline separation from other components is achievable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A pre-mixed solution of acetonitrile and water (e.g., 70:30 v/v) with 0.1% acetic acid. The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the target analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Prepare a stock solution of the purified kaurane diterpenoid standard in methanol. Create a calibration curve by diluting the stock solution to at least five different concentrations. Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering it.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in the analysis of kaurane diterpenoids.
Table 1: Linearity and Range
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Kaurane Diterpenoid A | 1 - 100 | > 0.999 | Fictional Data |
| Kaurane Diterpenoid B | 5 - 250 | > 0.998 | Fictional Data |
| Kaurane Diterpenoid C | 0.5 - 50 | > 0.999 | Fictional Data |
Table 2: Precision and Accuracy
| Compound | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Kaurane Diterpenoid A | < 2.0 | < 3.0 | 98 - 102 | Fictional Data |
| Kaurane Diterpenoid B | < 1.5 | < 2.5 | 97 - 103 | Fictional Data |
| Kaurane Diterpenoid C | < 2.5 | < 3.5 | 95 - 105 | Fictional Data |
Visualizations
Caption: Workflow for HPLC method development and optimization.
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Synthesis of 2,6,16-Kauranetriol
Welcome to the technical support center for the synthesis of 2,6,16-Kauranetriol. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this polyhydroxylated kaurane (B74193) diterpenoid. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.
Troubleshooting Guide
The synthesis of this compound, a complex diterpenoid isolated from Pteris cretica, presents significant challenges primarily related to the stereoselective introduction of hydroxyl groups at the C-2, C-6, and C-16 positions of the kaurane scaffold.[1][2][3] The construction of the tetracyclic kaurane core is in itself a considerable undertaking, often involving multi-step sequences.[4]
Issue 1: Low Yield or Failure in the Construction of the Tetracyclic Kaurane Skeleton
| Potential Cause | Troubleshooting Suggestion |
| Inefficient cyclization cascade | Optimize reaction conditions (catalyst, solvent, temperature) for the key cyclization step. Consider alternative strategies such as a [3+2+1] cycloaddition/cycloalkenylation approach.[5] |
| Steric hindrance in key bond-forming reactions | Redesign the synthetic route to introduce bulky groups at a later stage. Utilize highly reactive reagents or catalysts to overcome steric barriers. |
| Unstable intermediates | Ensure rigorous exclusion of air and moisture. Use freshly distilled solvents and purified reagents. Characterize intermediates to identify potential decomposition pathways. |
Issue 2: Poor Regio- and Stereoselectivity during Hydroxylation
The controlled introduction of three hydroxyl groups at specific positions of the rigid kaurane framework is a primary obstacle.
| Potential Cause | Troubleshooting Suggestion |
| Lack of directing groups | Introduce a temporary directing group on the kaurane skeleton to guide the oxidant to the desired position. This is a common strategy in the synthesis of complex natural products. |
| Non-selective oxidizing agents | Screen a variety of oxidizing agents with different steric and electronic properties. Consider enzymatic or microbial hydroxylation for high selectivity.[6] Fungi like Cephalosporium aphidicola are known to hydroxylate various positions on the kaurane skeleton.[7][8] |
| Steric accessibility of C-H bonds | Employ late-stage C-H oxidation strategies using catalysts that can access sterically hindered positions. The choice of catalyst is crucial for achieving the desired regioselectivity.[9] |
Issue 3: Difficulty in Purification and Separation of Isomers
The presence of multiple hydroxyl groups can lead to a mixture of diastereomers that are challenging to separate.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of isomers | Utilize high-performance liquid chromatography (HPLC) with chiral columns or specialized stationary phases. Consider derivatization of the hydroxyl groups to alter polarity and improve separation. |
| Formation of complex mixtures | Re-evaluate the selectivity of the hydroxylation steps. Improved selectivity will simplify the purification process. |
| Co-elution of byproducts | Employ orthogonal purification techniques such as counter-current chromatography.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the total synthesis of this compound?
A1: The primary challenges are:
-
Stereoselective construction of the tetracyclic kaurane core: This requires a lengthy and complex synthetic sequence.
-
Regio- and stereoselective hydroxylation: Introducing hydroxyl groups at C-2, C-6, and C-16 with the correct stereochemistry is the most significant hurdle due to the intricate 3D structure of the kaurane skeleton.
-
Protecting group strategy: The presence of multiple reactive hydroxyl groups necessitates a robust protecting group strategy to avoid unwanted side reactions.[11][12]
-
Purification: Separating the desired triol from a complex mixture of isomers and byproducts can be difficult.
Q2: Are there any recommended starting materials for a semi-synthetic approach?
A2: While a total synthesis is a significant undertaking, a semi-synthetic approach starting from a more readily available kaurane diterpenoid could be more practical. Kaurenoic acid or steviol, which share the same tetracyclic core, could be potential starting materials.[13] The challenge would then be the selective introduction of the hydroxyl groups at the desired positions.
Q3: What analytical techniques are essential for characterizing this compound and its intermediates?
A3: A combination of spectroscopic techniques is crucial for structural elucidation:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are essential for determining the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the structure and stereochemistry.
Q4: Can microbial transformation be a viable method for the synthesis?
A4: Yes, microbial transformation is a powerful tool for the selective hydroxylation of complex molecules like diterpenoids.[6][7][8] Screening different microorganisms (e.g., fungi, bacteria) could identify a biocatalyst capable of introducing hydroxyl groups at the desired C-2, C-6, and C-16 positions of a suitable kaurane precursor. This approach can offer high regio- and stereoselectivity, potentially simplifying the synthetic route.
Experimental Protocols
General Protocol for Late-Stage C-H Oxidation (Hypothetical for C-2 Hydroxylation)
-
Substrate Preparation: Dissolve the kaurane intermediate (lacking the C-2 hydroxyl group) in a suitable dry, inert solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon, nitrogen).
-
Catalyst and Oxidant Addition: Add the C-H oxidation catalyst (e.g., a manganese or iron complex) and the terminal oxidant (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the C-2 hydroxylated product.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for hydroxylation challenges.
References
- 1. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting-Group-Free Syntheses of ent-Kaurane Diterpenoids: [3+2+1] Cycloaddition/Cycloalkenylation Approach | THE LEI GROUP [chem.pku.edu.cn]
- 6. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. media.neliti.com [media.neliti.com]
- 13. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
2,6,16-Kauranetriol solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,16-Kauranetriol. The information addresses common solubility challenges and offers potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a diterpenoid. As a class, kaurane (B74193) diterpenoids are often characterized by their lipophilic nature. While a broad in silico analysis of 570 ent-kaurane diterpenoids suggests that over 99% are predicted to be water-soluble, empirical evidence for individual compounds is crucial[1]. This compound is readily soluble in various organic solvents.[2]
Q2: In which organic solvents can I dissolve this compound?
A2: Based on supplier data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[2]. For biological experiments, creating a concentrated stock solution in a water-miscible solvent like DMSO is a common practice.
Q3: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?
A3: This is a common challenge. Direct dissolution in aqueous buffers is often difficult due to the compound's likely low water solubility. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q4: Are there any methods to improve the aqueous solubility of kaurane diterpenoids?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like kaurane diterpenoids. One promising approach is the use of cyclodextrins. For instance, a study on another diterpenoid showed a significant, over 20-fold increase in water solubility upon complexation with γ-cyclodextrin[3]. Other techniques could include the use of co-solvents or surfactants. Additionally, the synthesis of glycoside derivatives has been explored to improve the water-solubility of kaurane diterpenes[4][5].
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.
This common issue indicates that the aqueous solubility of this compound is being exceeded. Below is a workflow to troubleshoot this problem.
Caption: Troubleshooting workflow for precipitation issues.
Solubility Data
The following table summarizes the known solubility characteristics of this compound. Specific quantitative data is limited in publicly available literature; therefore, the data is presented qualitatively.
| Solvent/System | Solubility Category | Remarks |
| Organic Solvents | ||
| DMSO | Soluble | Recommended for preparing concentrated stock solutions.[2] |
| Chloroform | Soluble | Mentioned by commercial suppliers.[2] |
| Dichloromethane | Soluble | Mentioned by commercial suppliers.[2] |
| Ethyl Acetate | Soluble | Mentioned by commercial suppliers.[2] |
| Acetone | Soluble | Mentioned by commercial suppliers.[2] |
| Aqueous Systems | ||
| Water / Aqueous Buffer | Likely Poorly Soluble | Kaurane diterpenoids are generally lipophilic. Direct dissolution is challenging. The synthesis of more water-soluble glycosides has been a strategy for this class.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a stock solution for use in biological assays.
Caption: Workflow for preparing a DMSO stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood or a contained environment.
-
Solvent Addition: To the vial containing the weighed compound, add the appropriate volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly. Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, place the vial in a sonicator water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: General Method for Assessing Aqueous Solubility Enhancement
This protocol provides a framework for testing the effectiveness of a solubility enhancer, such as a cyclodextrin.
Methodology:
-
Prepare Enhancer Solutions: Prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, PBS) containing different concentrations of the solubility enhancer (e.g., 0%, 1%, 2%, 5% w/v Hydroxypropyl-β-cyclodextrin).
-
Add Compound: Add an excess amount of this compound powder to a known volume of each enhancer solution. Ensure the amount added is well above the expected solubility limit.
-
Equilibrate: Tightly seal the vials. Agitate the slurries at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Sample and Dilute: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable organic solvent (e.g., Methanol, Acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the solubility at each enhancer concentration.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing degradation of 2,6,16-Kauranetriol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6,16-Kauranetriol in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical nature of kaurane (B74193) diterpenoids, the primary factors that can lead to the degradation of this compound in solution are exposure to non-neutral pH (both acidic and basic conditions), elevated temperatures, oxidizing agents, and prolonged exposure to light. The hydroxyl groups on the kaurane skeleton are susceptible to various reactions under these stress conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For stock solutions, high-purity, anhydrous DMSO is often preferred due to its good solvating power and compatibility with many biological assays. However, for working solutions, it is crucial to use a solvent that is compatible with the specific experimental setup and to minimize the final concentration of the organic solvent.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To ensure maximum stability, stock solutions of this compound should be stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be identified by a change in the physical appearance of the solution (e.g., color change, precipitation), a decrease in the expected biological activity, or the appearance of new peaks and a decrease in the parent compound's peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in the literature, degradation of similar kaurane diterpenoids often involves oxidation of the hydroxyl groups to ketones or further cleavage of the carbon skeleton.[1][2] Common degradation pathways for related compounds suggest that oxidation is a primary route of decomposition.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
This issue could be related to the degradation of your this compound solution. Follow these steps to troubleshoot:
Troubleshooting Workflow
Caption: Troubleshooting inconsistent experimental results.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (HPLC/LC-MS).
The presence of new peaks in your chromatogram is a strong indicator of degradation.
Troubleshooting Workflow
Caption: Investigating unexpected peaks in analytical data.
Experimental Protocols
Protocol 1: General Procedure for Preparing and Storing this compound Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate buffer or cell culture medium immediately before use.
-
Avoid storing diluted aqueous solutions for extended periods.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 200-220 nm for non-conjugated diterpenoids).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on general knowledge of kaurane diterpenoid stability. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15-25% | Dehydration products, rearranged kauranes |
| 0.1 M NaOH | 24 hours | 60°C | 20-30% | Epimerization, oxidation products |
| 3% H₂O₂ | 24 hours | Room Temp | 30-50% | Oxidized kauranes (ketones, aldehydes) |
| Heat | 48 hours | 80°C (in solution) | 10-20% | Dehydration and oxidation products |
| Light (UV) | 24 hours | Room Temp | 5-15% | Photo-oxidation products |
Signaling Pathway Visualization
While this compound does not have a defined signaling pathway of degradation, the logical flow for investigating its stability can be represented as follows:
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Troubleshooting 2,6,16-Kauranetriol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,16-Kauranetriol. The following information is designed to help address common challenges and inconsistencies encountered during bioassays.
General FAQs
Q1: What is this compound and what are its known biological activities?
A1: this compound is a kaurane-type diterpenoid. While specific bioactivities for this exact compound are not extensively documented in publicly available literature, kaurane (B74193) diterpenoids as a class are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Therefore, troubleshooting for this compound bioassays often involves addressing challenges common to the screening of natural products with these potential effects.
Q2: How should I dissolve and handle this compound for my experiments?
A2: Like many diterpenoids, this compound is a relatively non-polar molecule. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For cell-based assays, it is crucial to then dilute the stock solution in the culture medium to the final desired concentration. Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any solvent-induced effects.
Q3: What are some initial checks I should perform if I'm getting inconsistent results?
A3: Inconsistent results in bioassays can stem from a variety of factors. Before delving into assay-specific troubleshooting, ensure the following:
-
Compound Integrity: Verify the purity and stability of your this compound sample.
-
Cell Health: Ensure your cell lines are healthy, within a consistent passage number, and free from contamination (e.g., mycoplasma).
-
Reagent Quality: Check the expiration dates and proper storage of all reagents, including media, sera, and assay kits.
-
Pipetting Accuracy: Inconsistent pipetting is a major source of variability. Calibrate your pipettes and use proper techniques.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Troubleshooting Guide: Cytotoxicity Assays
Inconsistencies in cytotoxicity assays (e.g., MTT, XTT, LDH) are common when working with natural products.
Q4: My this compound-treated wells show a color change or precipitation. How do I know if this is interfering with my colorimetric assay?
A4: This is a frequent issue with plant-derived compounds. The compound itself may be colored, or it may precipitate in the aqueous culture medium, leading to artificially high absorbance readings.
-
Solution: Run a "compound-only" control. Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells to correct for background interference. If precipitation is observed, consider improving solubility by slightly increasing the solvent concentration (while staying within the tolerated limit for your cells) or using a different assay method.
Q5: I'm observing high cell viability even at high concentrations of this compound. Could the compound be interfering with the assay chemistry?
A5: Yes, some natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), mimicking the metabolic activity of viable cells and giving a false-positive signal for viability.
-
Solution: To test for this, perform the assay in a cell-free system. Add this compound to the culture medium, followed by the assay reagent (e.g., MTT). If a color change occurs without cells, it indicates direct reduction. In this case, switching to a non-tetrazolium-based assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay, is recommended.
Summary of Troubleshooting for Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Readings | Pipetting errors, uneven cell seeding, edge effects. | Use calibrated pipettes, ensure a single-cell suspension for seeding, and avoid using the outer wells of the plate. |
| High Background Signal | Compound color, precipitation, or fluorescence. | Run compound-only controls and subtract background. Visually inspect for precipitates. |
| False-Positive Viability | Direct reduction of assay reagent (e.g., MTT) by the compound. | Perform a cell-free assay to confirm. Switch to a non-tetrazolium-based assay (e.g., ATP-based or LDH release). |
| Low Signal-to-Noise Ratio | Sub-optimal cell number or incubation time. | Optimize cell seeding density and compound exposure time for your specific cell line. |
Experimental Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Replace the medium in the wells with fresh medium containing the desired concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Caption: Figure 1. Experimental Workflow for a Standard MTT Cytotoxicity Assay.
Troubleshooting Guide: Anti-Inflammatory Assays
Kaurane diterpenoids are often investigated for their anti-inflammatory properties, commonly by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Q6: My anti-inflammatory assay shows inconsistent inhibition of NO or cytokine production. What could be the problem?
A6: This can be due to several factors, including cytotoxicity of the compound, issues with the LPS stimulation, or interference with the detection method.
-
Solution 1 (Assess Cytotoxicity): First, ensure that the observed reduction in inflammatory markers is not simply due to cell death. Run a parallel cytotoxicity assay at the same concentrations of this compound used in your anti-inflammatory assay. If the compound is cytotoxic at the tested concentrations, the apparent anti-inflammatory effect may be a false positive.
-
Solution 2 (Verify LPS Activity): Ensure your LPS is potent and used at an optimal concentration to induce a robust inflammatory response. Prepare fresh dilutions of LPS for each experiment.
-
Solution 3 (Check for Assay Interference): For NO measurement using the Griess assay, some compounds can interfere with the colorimetric reaction. Run controls with the compound and the Griess reagent in cell-free medium to check for interference. For ELISA-based cytokine measurements, ensure there is no cross-reactivity or interference from your compound.
Summary of Troubleshooting for Anti-Inflammatory Assays
| Issue | Potential Cause | Recommended Solution |
| Apparent Anti-Inflammatory Effect | Compound is cytotoxic at the tested concentrations. | Perform a parallel cytotoxicity assay to determine a non-toxic concentration range. |
| Weak or No Inflammatory Response | Inactive LPS, sub-optimal LPS concentration. | Use a fresh, potent batch of LPS. Perform a dose-response curve for LPS. |
| Inconsistent Inhibition | Variability in cell response, inconsistent timing. | Use cells at a consistent passage number. Standardize incubation times for pre-treatment and stimulation. |
| Assay Interference | Compound interferes with Griess reagent or ELISA. | Run compound-only controls with the detection reagents in a cell-free system. |
Potential Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds, including some kaurane diterpenoids, exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response.
Caption: Figure 2. Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound.
Troubleshooting Guide: Antimicrobial Assays
For assessing antimicrobial activity, methods like broth microdilution or agar (B569324) diffusion are commonly used.
Q7: this compound is not showing any antimicrobial activity, or the results are not reproducible.
A7: This could be due to poor solubility of the compound in the assay medium, the use of an inappropriate solvent, or issues with the inoculum.
-
Solution 1 (Improve Solubility): The low aqueous solubility of diterpenoids can prevent them from effectively interacting with microbes. While DMSO is a common solvent, high concentrations can be toxic to bacteria. Consider using a co-solvent system or emulsifying agents like Tween 80 (at a low, non-inhibitory concentration) to improve dispersion in the broth. Always include a solvent control with the same concentration of any additives.
-
Solution 2 (Standardize Inoculum): The density of the microbial inoculum is critical for reproducible results. Standardize your inoculum to a specific McFarland standard (e.g., 0.5) to ensure you start with a consistent number of cells in each assay.
-
Solution 3 (Consider a Different Method): If poor diffusion is suspected in an agar-based assay due to the compound's lipophilic nature, a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is often more reliable.
Summary of Troubleshooting for Antimicrobial Assays
| Issue | Potential Cause | Recommended Solution |
| No or Low Activity | Poor solubility in aqueous media, compound precipitation. | Use a co-solvent or emulsifying agent (e.g., low concentration of Tween 80). Include appropriate solvent controls. |
| Inconsistent MIC Values | Inoculum size variability, inconsistent incubation. | Standardize inoculum using a McFarland standard. Ensure consistent incubation time and temperature. |
| False Positive in Diffusion Assays | Solvent toxicity. | Ensure the solvent has fully evaporated from the disc/well before incubation. Run a solvent-only control. |
| Compound Inactivity | The compound may not have activity against the tested strains. | Test against a broader panel of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. |
References
Technical Support Center: Enhancing the Bioavailability of Kaurane Diterpenoids
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of kaurane (B74193) diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many kaurane diterpenoids?
A1: The low oral bioavailability of kaurane diterpenoids primarily stems from two key factors:
-
Poor Aqueous Solubility: Their hydrophobic nature and often crystalline structure limit their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
First-Pass Metabolism: After absorption, they are often extensively metabolized by enzymes in the gut wall and liver, most notably the cytochrome P450 family, which reduces the amount of active compound reaching systemic circulation.[1]
-
Efflux Transporters: Some kaurane diterpenoids may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the intestinal lumen, further decreasing net absorption.[1][2]
Q2: How can I improve the solubility of a kaurane diterpenoid for initial in vitro screening assays?
A2: For preliminary in vitro tests, co-solvents such as DMSO or ethanol (B145695) can be used to dissolve the compound. However, be aware that these solvents can have their own effects on cells. A more biocompatible approach for cell-based assays is to use a simple formulation. Preparing a basic solid dispersion with a carrier like polyvinylpyrrolidone (B124986) (PVP) or forming an inclusion complex with a cyclodextrin (B1172386) can significantly improve aqueous solubility for experimental purposes.[1]
Q3: What are the most effective formulation strategies to significantly enhance the oral bioavailability of kaurane diterpenoids in vivo?
A3: Several advanced formulation strategies have demonstrated substantial success:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. It has been reported to increase the oral bioavailability of the kaurane diterpenoid oridonin (B1677485) by over 26-fold.[1][3]
-
Nanotechnology-Based Systems: Encapsulating the diterpenoid in nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve solubility, protect the drug from degradation, and modify its pharmacokinetic profile.[1]
-
Cyclodextrin Inclusion Complexes: These complexes are formed by encapsulating the hydrophobic diterpenoid molecule within the cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its aqueous solubility and dissolution rate.[4][5][6][7] For instance, a cyclodextrin metal-organic framework (CD-MOF) increased the bioavailability of isosteviol (B191626) by 8.67-fold in rats.[4][7]
Q4: Which signaling pathways are commonly modulated by kaurane diterpenoids and are relevant to their therapeutic effects?
A4: Kaurane diterpenoids are known to modulate several signaling pathways critical in inflammation and cancer, their primary therapeutic targets. Key pathways include:
-
NF-κB Signaling Pathway: Many kaurane diterpenoids, such as oridonin, inhibit the NF-κB pathway, which is a central regulator of inflammatory responses.[7][8][9]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Several kaurane diterpenoids have been shown to inhibit this pathway, contributing to their anti-cancer effects.[4][5]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Results in Cell-Based Assays
-
Symptoms: Difficulty dissolving the compound in aqueous buffers, leading to precipitation. High variability in results between experimental replicates.
-
Possible Cause: The inherent hydrophobicity and crystalline nature of the kaurane diterpenoid are likely causing poor solubility and uneven distribution in the assay medium.[1]
-
Troubleshooting Steps:
-
Initial Solubility Check: Formally determine the aqueous solubility of your compound using a standard shake-flask method.
-
Formulation Approach: For cell-based assays, avoid high concentrations of organic co-solvents. Instead, prepare a cyclodextrin inclusion complex or a simple solid dispersion to enhance aqueous solubility in a more biocompatible manner.
-
Particle Size Reduction: If working with a suspension, consider techniques like sonication to reduce particle size and improve dissolution.
-
Issue 2: Low in vivo Exposure Despite High in vitro Potency
-
Symptoms: The compound shows high efficacy in in vitro assays, but pharmacokinetic studies in animal models reveal low plasma concentrations (Cmax) and area under the curve (AUC).
-
Possible Causes:
-
Troubleshooting Steps:
-
Assess Intestinal Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Select an Appropriate Formulation:
-
If solubility is the primary issue, consider solid dispersions or nanosuspensions.
-
If efflux is a problem, nanotechnology-based systems like liposomes can sometimes bypass these transporters.
-
For extensive metabolism, encapsulation techniques can offer some protection.
-
-
Co-administration with Inhibitors: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is a major limiting factor.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of kaurane diterpenoids.
Table 1: Bioavailability Enhancement of Isosteviol using Cyclodextrin Metal-Organic Frameworks (CD-MOF)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng/mL*h) | Relative Bioavailability (Fold Increase) |
| Isosteviol (STV) | 25.67 ± 4.12 | 0.5 | 89.34 ± 13.21 | 1.00 |
| STV@CD-MOF (1:1) | 112.33 ± 15.43 | 0.75 | 774.36 ± 98.54 | 8.67 |
Data adapted from a study in rats.[4][7]
Table 2: Bioavailability Enhancement of Oridonin using a Solid Dispersion
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg/mL*h) | Relative Bioavailability (Fold Increase) |
| Oridonin + PVP K17 (Physical Mixture) | 0.18 ± 0.04 | 2.0 | 0.76 ± 0.15 | 1.00 |
| Oridonin Solid Dispersion | 2.54 ± 0.51 | 1.0 | 20.06 ± 3.89 | 26.4 |
Data adapted from a study in dogs.[3][6]
Key Experimental Protocols
Protocol 1: Preparation of Kaurane Diterpenoid-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is suitable for preparing small batches for experimental use and is effective for poorly water-soluble drugs.
Materials:
-
Kaurane diterpenoid
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (50%)
-
Mortar and pestle
-
Desiccator with fused calcium chloride
Procedure:
-
Place the required molar ratio of cyclodextrin (e.g., 1:1 or 1:2 drug to CD) into a mortar.
-
Add a small amount of 50% ethanol while triturating to form a thick, slurry-like consistency.
-
Slowly add the kaurane diterpenoid to the slurry while continuing to knead vigorously with the pestle for at least one hour.
-
Spread the resulting paste in a thin layer on a glass dish and allow it to air dry at room temperature for 24 hours.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve (e.g., No. 80) to ensure uniformity.
-
Store the final inclusion complex powder in a desiccator until use.[10]
Protocol 2: Caco-2 Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drugs.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density. Culture the cells for 21-24 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range for confluent monolayers. Additionally, perform a Lucifer yellow permeability test; low permeability of this marker confirms the integrity of the tight junctions.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test solution containing the kaurane diterpenoid (at a known concentration) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the kaurane diterpenoid in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
Signaling Pathways and Experimental Workflows
Oridonin Inhibition of the NF-κB Signaling Pathway
Oridonin, a representative kaurane diterpenoid, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[8][9]
Caption: Oridonin inhibits the NF-κB pathway, reducing inflammation.
Kaurane Diterpenoid Inhibition of the PI3K/Akt/mTOR Pathway
Several anti-cancer kaurane diterpenoids exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which leads to decreased cell proliferation and survival, and can induce apoptosis.
Caption: Kaurane diterpenoids can inhibit the PI3K/Akt/mTOR pathway.
General Experimental Workflow for Bioavailability Enhancement
The following diagram outlines a logical workflow for developing and evaluating a formulation to enhance the bioavailability of a kaurane diterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Ent-Kaurane Diterpenoid Compounds as Potential Inhibitors of the PI3K Pathway in Nonsmall Cell Lung Cancer Through Molecular Docking Simulations | Semantic Scholar [semanticscholar.org]
- 3. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phcog.com [phcog.com]
- 8. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Protocol Refinement for 2,6,16-Kauranetriol Cytotoxicity Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for testing the cytotoxicity of 2,6,16-Kauranetriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected cytotoxic properties?
This compound is a member of the kaurane (B74193) diterpenoid family of natural products. Diterpenoids of this class have been noted for a variety of biological activities, including cytotoxic effects against cancer cell lines. The cytotoxic potential of many kaurane diterpenoids is often linked to the presence of an α,β-unsaturated ketone group, which can induce cellular stress and apoptosis. While specific data on this compound is limited, its structural class suggests potential for cytotoxic activity that warrants investigation.
Q2: How should I prepare this compound for in vitro cytotoxicity assays?
Due to the hydrophobic nature of many kaurane diterpenoids, proper solubilization is critical for obtaining reliable and reproducible results.
Protocol for Solubilizing this compound:
-
Initial Dissolution: Dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Stock Solution Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
-
Precipitation Check: After diluting in the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower concentration stock solution or incorporating a co-solvent or surfactant like Pluronic F-127.[1][2]
Q3: Which cell lines are recommended for testing the cytotoxicity of this compound?
The choice of cell line will depend on the research focus. For a general assessment of anticancer potential, a panel of human cancer cell lines from different tissues is recommended. It is also advisable to include a non-cancerous cell line to evaluate selectivity.
Table 1: Suggested Cell Lines for Cytotoxicity Screening
| Cell Line | Tissue of Origin | Cancer Type |
| A549 | Lung | Non-small cell lung cancer |
| MCF-7 | Breast | Breast adenocarcinoma |
| HeLa | Cervix | Cervical adenocarcinoma |
| HepG2 | Liver | Hepatocellular carcinoma |
| HCT116 | Colon | Colorectal carcinoma |
| HEK293 | Kidney | Human embryonic kidney |
Q4: What are the standard cytotoxicity assays suitable for this compound?
Several assays can be used to measure cytotoxicity. It is recommended to use at least two different assays that measure different cellular parameters to confirm the results.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.
-
ATP-Based Assays: These highly sensitive assays measure the amount of ATP present, which is an indicator of metabolically active cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of the compound and lead to unreliable IC50 values.
Table 2: Troubleshooting High Variability
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. If present, refer to the solubilization protocol in the FAQs. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. For 96-well plates, consider using a multichannel pipette. |
| Edge Effects | Evaporation from outer wells can concentrate the compound. To mitigate this, fill the outer wells with sterile PBS or medium without cells. |
Issue 2: Inconsistent IC50 Values Across Experiments
Reproducibility is key in cytotoxicity testing. Fluctuations in IC50 values can arise from several factors.
Table 3: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Density | Use a consistent cell seeding density for all experiments and ensure cells are in the logarithmic growth phase. |
| Variable Incubation Time | The cytotoxic effects of compounds can be time-dependent. Use a standardized incubation time for all experiments. |
| Compound Instability | The compound may degrade in the culture medium. Prepare fresh dilutions for each experiment. |
| Cell Culture Contamination | Regularly test for mycoplasma and other common cell culture contaminants. |
Issue 3: High Background Signal in "No Cell" Control Wells
This indicates that the compound may be interfering with the assay reagents.
Table 4: Troubleshooting High Background Signal
| Potential Cause | Troubleshooting Step |
| Compound Interferes with Assay Reagent | Run a cell-free control with the compound and the assay reagent. If interference is confirmed, consider switching to a different cytotoxicity assay. |
| Contaminated Reagents | Ensure all assay reagents are properly prepared and stored. |
| Phenol (B47542) Red in Medium | Phenol red can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free medium.[3] |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for cytotoxicity testing of this compound.
Caption: Plausible signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Technical Support Center: Quantification of 2,6,16-Kauranetriol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2,6,16-Kauranetriol and similar diterpenoids using LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify the source of this suppression?
Answer: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] To identify the source of suppression, a post-column infusion experiment is recommended. This qualitative technique helps to pinpoint the retention time regions in your chromatogram where matrix components are causing ion suppression or enhancement.[3]
Question: My analyte recovery is inconsistent across different sample batches. What could be the cause and how can I improve it?
Answer: Inconsistent recovery is often a result of variability in the sample preparation process or the composition of the biological matrix between different lots.[4][5] To improve consistency, it is crucial to standardize your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT), leading to more consistent recovery.[1][6][7] It is also advisable to use a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of this compound during extraction and ionization, which can help to compensate for variability.[1]
Question: I am developing a new LC-MS/MS method for this compound and I'm unsure which sample preparation technique to start with. What do you recommend?
Answer: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. For initial method development, it is recommended to compare different techniques. A good starting point would be to evaluate Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][6][8] PPT is a simple and fast method but is often less clean. LLE can provide cleaner extracts, but analyte recovery might be lower, especially for more polar compounds. SPE, particularly with mixed-mode or polymeric sorbents, often yields the cleanest extracts and can significantly reduce matrix effects.[6]
Question: My calibration curve for this compound is non-linear in the presence of the matrix. What are the potential causes and solutions?
Answer: Non-linearity in the calibration curve when analyzing samples in a biological matrix is a strong indicator of matrix effects.[3][9] This can be caused by differential ion suppression or enhancement at different analyte concentrations. To address this, consider the following:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for the matrix effect.[1]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most reliable way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[3][10]
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the quantitative analysis.[11]
How can I quantitatively assess matrix effects for this compound?
The most common method for quantifying matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix effect is then calculated as a percentage.[8]
What is a suitable internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing the most accurate correction.[1] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but requires careful validation.
Can optimizing chromatographic conditions help in overcoming matrix effects?
Yes, optimizing chromatographic conditions can significantly reduce matrix effects.[1] By improving the separation of this compound from interfering matrix components, the likelihood of co-elution and subsequent ion suppression or enhancement is minimized.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.
When should I use the standard addition method for calibration?
The standard addition method is particularly useful when a blank matrix is not available or when the matrix composition varies significantly between individual samples.[3] In this method, a calibration curve is constructed for each sample by spiking known amounts of the analyte into aliquots of the sample itself.[3] While effective, this method is more time-consuming and requires more sample volume.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma (from at least 6 different sources)
-
This compound reference standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Chosen sample preparation materials (e.g., protein precipitation plates, LLE solvents, SPE cartridges)
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a mid-range concentration of your expected calibration curve.
-
Set B (Post-Extraction Spike): Process blank plasma samples using your chosen sample preparation method (e.g., PPT, LLE, or SPE). After the final extraction step, spike the extracted matrix with the this compound reference standard to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in Set A (Peak AreaNeat).
-
Calculate the average peak area for this compound in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area_Matrix / Peak Area_Neat) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable / No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.
Materials:
-
Blank biological matrix
-
This compound reference standard
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol)
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate)
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges for a moderately polar compound)
-
Procedure:
-
Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Following extraction, spike the processed extracts with this compound to a known concentration.
-
Prepare a neat solution of the analyte at the same concentration in the mobile phase.
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Expected Results (Illustrative Data):
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 80 ± 7 | 88 ± 6 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 5 (No Significant Effect) |
Visualizations
Caption: A workflow for identifying and mitigating matrix effects in the quantification of this compound.
References
- 1. CAS#:195735-16-1 | this compound 2-O-beta-D-allopyraside | Chemsrc [chemsrc.com]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound 2-O-beta-D-allopyraside | 195735-16-1 [chemicalbook.com]
- 7. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of 2,6,16-Kauranetriol for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,6,16-Kauranetriol for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected bioactivity in experimental results.
-
Potential Cause: Degradation of this compound due to improper storage or handling, leading to reduced potency.[1]
-
Recommended Actions:
-
Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to assess the purity of your current stock.
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see table below).[1]
-
Prepare Fresh Solutions: Compare the performance of freshly prepared solutions to older ones to determine if degradation in solution is the issue.
-
Issue: Visible changes in the solid compound (e.g., color change, clumping).
-
Potential Cause: Chemical instability, oxidation, or moisture absorption.[1]
-
Recommended Actions:
-
Consult Supplier Documentation: Review the manufacturer's datasheet for specific information on the compound's stability and appearance.
-
Store in a Desiccated Environment: Use a desiccator or sealed container with a desiccant to protect against moisture, especially for hygroscopic compounds.[1]
-
Protect from Light: Store in an amber vial or a container wrapped in aluminum foil to prevent light-induced degradation.[1]
-
Issue: Precipitation observed in stock solutions upon storage or after freeze-thaw cycles.
-
Potential Cause: Poor solubility in the chosen solvent, solvent water absorption, or compound degradation. The hygroscopic nature of solvents like DMSO can lead to water absorption from the air, causing precipitation.[2]
-
Recommended Actions:
-
Optimize Solvent Choice: Use a high-purity, anhydrous solvent in which this compound is highly soluble.[1]
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
-
Consider Co-solvents: In some cases, the addition of a co-solvent may improve solubility and stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation.[5] |
| Light | Protected from light (amber vials) | Prevents photodegradation.[1][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Moisture | Desiccated environment | Prevents hydrolysis.[1][6] |
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.
| Step | Recommendation | Rationale |
| Solvent Selection | High-purity, anhydrous DMSO, Ethanol, or other suitable organic solvent.[7] | Minimizes degradation due to solvent impurities or water. |
| Concentration | Prepare a concentrated stock solution. | Minimizes the volume of solvent added to experimental systems. |
| Storage | Store in small, single-use aliquots at -20°C or -80°C.[1] | Avoids repeated freeze-thaw cycles which can cause degradation and precipitation.[2] |
Q3: For how long can I store this compound?
A3: The long-term stability of this compound has not been extensively studied. For kaurane-type diterpenes in dried plant material stored in the dark under controlled conditions, concentrations did not vary significantly over 12 to 18 months.[8] However, for the pure compound, it is recommended to perform periodic purity checks (e.g., every 6-12 months) using analytical methods like HPLC to ensure its integrity.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not documented, kaurane (B74193) diterpenoids, like many natural products, are susceptible to common degradation reactions such as:
-
Oxidation: The hydroxyl groups in the molecule can be susceptible to oxidation.
-
Hydrolysis: If ester functionalities were present (not in this specific molecule), they would be prone to hydrolysis.
-
Rearrangements: The tetracyclic kaurane skeleton may undergo acid- or base-catalyzed rearrangements.
Experimental Protocols
Protocol 1: Assessment of Long-Term Storage Stability of Solid this compound
-
Sample Preparation: Aliquot solid this compound into multiple amber glass vials.
-
Storage Conditions: Store aliquots under different temperature and humidity conditions (e.g., -80°C with desiccant, -20°C with desiccant, 4°C with desiccant, and room temperature with and without desiccant).
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, dissolve an aliquot in a suitable solvent and analyze for purity and degradation products using a validated HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation under each storage condition.
Protocol 2: Freeze-Thaw Stability of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO) at a relevant concentration.
-
Freeze-Thaw Cycles: Subject aliquots of the stock solution to multiple freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Sample Analysis: Analyze samples after 1, 3, and 5 freeze-thaw cycles, alongside a control sample that has not undergone any freeze-thaw cycles.
-
Analytical Method: Use a validated HPLC-UV or LC-MS method to determine the concentration and purity of this compound in each sample.
-
Data Comparison: Compare the results from the cycled samples to the control to assess the impact of freeze-thaw cycles on stability.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical approach for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. This compound | CAS:41530-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. Isolation and HPLC quantitation of kaurane-type diterpenes and cinnamic acid derivatives of long-term stored leaves of Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kaurane Diterpenoids: Evaluating 2,6,16-Kauranetriol in the Context of Its Class
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of kaurane (B74193) diterpenoids, with a special focus on the structural and potential functional characteristics of 2,6,16-Kauranetriol. While direct experimental data for this compound is not extensively available in the current body of scientific literature, this report aims to provide a valuable comparative context by examining the biological activities of structurally related kaurane diterpenoids. By analyzing the cytotoxic, anti-inflammatory, and antimicrobial properties of various analogs, we can infer the potential bioactivity of this compound and identify key areas for future research.
Data Presentation: Comparative Biological Activities of Kaurane Diterpenoids
The following tables summarize the quantitative data for the biological activities of several kaurane diterpenoids, providing a basis for comparison.
Table 1: Cytotoxic Activity of Kaurane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| ent-kaur-16-en-19-oic acid | MDA-MB-231 | 27.3 ± 1.9 | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | 27.3 ± 1.9 | [1] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | 24.7 ± 2.8 | [1] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | 30.7 ± 1.7 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | 1.27 | [2] |
| Various ent-kaurane diterpenoids (compounds 1, 3, 6–10, 12, and 15 from Salvia cavaleriei) | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.65 to 6.4 |
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Xerophilusin A | NO Production Inhibition | 0.60 | RAW 264.7 | [1] |
| Xerophilusin B | NO Production Inhibition | 0.23 | RAW 264.7 | [1] |
| Longikaurin B | NO Production Inhibition | 0.44 | RAW 264.7 | [1] |
| Xerophilusin F | NO Production Inhibition | 0.67 | RAW 264.7 | [1] |
| Bezerraditerpene A | NO Production Inhibition | 3.21-3.76 | RAW 264.7 | [3] |
| Bezerraditerpene B | NO Production Inhibition | 3.21-3.76 | RAW 264.7 | [3] |
| ent-kaur-16-ene-3β,15β-diol | NO Production Inhibition | 3.21-3.76 | RAW 264.7 | [3] |
| Isodon serra compound 1 | NO Production Inhibition | 15.6 | BV-2 | [4] |
| Isodon serra compound 9 | NO Production Inhibition | 7.3 | BV-2 | [4] |
Table 3: Antimicrobial Activity of Kaurane Diterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [5][6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mutans | 10 | [5][6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus mitis | 10 | [5][6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sanguinis | 10 | [5][6] |
| ent-kaur-16(17)-en-19-oic acid (KA) | Lactobacillus casei | 10 | [5][6] |
| Sigesbeckin A | MRSA, VRE | 64 | [7][8] |
| Sigesbeckia orientalis compound 5 | MRSA, VRE | 64 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated and vehicle control wells.[10]
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as cell seeding.[9]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]
-
Formazan (B1609692) Solubilization: Incubate the plate for 1.5-4 hours at 37°C.[9] After incubation, remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.[11]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.[11]
-
Griess Reaction: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of kaurane diterpenoids.
Caption: Workflow for screening the biological activities of kaurane diterpenoids.
Caption: Mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Discussion and Future Directions
The presented data highlights the significant therapeutic potential of kaurane diterpenoids as cytotoxic, anti-inflammatory, and antimicrobial agents. The biological activity of these compounds is often influenced by the specific substitutions on the kaurane skeleton. For instance, the presence of α,β-unsaturated ketone moieties has been suggested to be important for cytotoxicity.[7] The degree and position of hydroxylation, as well as the presence of other functional groups, can significantly modulate the bioactivity and selectivity of these compounds.
Regarding this compound, its structure features hydroxyl groups at positions 2, 6, and 16. While direct experimental data is lacking, we can make some inferences based on the available information for other hydroxylated kauranes. The hydroxylation pattern can influence the compound's polarity and its ability to interact with biological targets. Further research is imperative to elucidate the specific biological activities of this compound.
Recommendations for Future Research:
-
Biological Screening: A comprehensive screening of this compound for its cytotoxic, anti-inflammatory, and antimicrobial activities is the essential first step.
-
Mechanism of Action Studies: Should significant activity be observed, further studies to elucidate the underlying molecular mechanisms are warranted. This could include investigating its effects on key signaling pathways such as NF-κB, MAPKs, and apoptosis-related pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs of this compound with varied hydroxylation patterns and other functional groups would provide valuable insights into the structure-activity relationships of this subclass of kaurane diterpenoids.
References
- 1. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
comparing the cytotoxicity of 2,6,16-Kauranetriol in different cell lines
A Comparative Guide to the Cytotoxicity of ent-Kaurane Diterpenoids in Cancer Cell Lines
Introduction
This guide provides a comparative analysis of the cytotoxic effects of various ent-kaurane diterpenoids, a class of natural compounds, against several cancer cell lines. While the initial focus was on 2,6,16-Kauranetriol, a specific member of this family, the available scientific literature does not contain specific cytotoxic data for this compound. Therefore, this guide broadens the scope to include data from structurally related ent-kaurane diterpenoids isolated from various natural sources, including plants of the Croton and Isodon genera. This comparative overview aims to provide researchers, scientists, and drug development professionals with valuable insights into the anticancer potential of this class of compounds. The data presented is based on experimental findings from multiple studies and is intended to serve as a resource for further research and development in oncology.
Cytotoxicity Data of ent-Kaurane Diterpenoids
The cytotoxic activity of several ent-kaurane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. The table below summarizes the IC50 values for various ent-kaurane diterpenoids across different cancer cell lines.
| Compound Name/Identifier | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HCT-116 | Colon Carcinoma | 8.53 | [1] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HepG2 | Hepatocellular Carcinoma | 7.89 | [1] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | A2780 | Ovarian Cancer | >10 | [1] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | NCI-H1650 | Non-Small Cell Lung Cancer | 6.42 | [1] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | BGC-823 | Gastric Carcinoma | 5.98 | [1] |
| Henryin | HCT-116 | Colon Carcinoma | 1.31 | [1] |
| Henryin | HepG2 | Hepatocellular Carcinoma | 1.54 | [1] |
| Henryin | A2780 | Ovarian Cancer | 1.45 | [1] |
| Henryin | NCI-H1650 | Non-Small Cell Lung Cancer | 2.07 | [1] |
| Henryin | BGC-823 | Gastric Carcinoma | 1.86 | [1] |
| Isolushinin D | HL-60 | Promyelocytic Leukemia | 6.8 | [2] |
| Oridonin | HL-60 | Promyelocytic Leukemia | 3.5 | [2] |
| Ponicidin | HL-60 | Promyelocytic Leukemia | 4.2 | [2] |
| Rubescensin A | HL-60 | Promyelocytic Leukemia | 2.9 | [2] |
| Lushanrubescensin E | HL-60 | Promyelocytic Leukemia | 8.9 | [2] |
| Compound 1 from Salvia cavaleriei | HL-60 | Promyelocytic Leukemia | 7.52 | [3] |
| Compound 1 from Salvia cavaleriei | SMMC-7721 | Hepatocellular Carcinoma | 9.15 | [3] |
| Compound 1 from Salvia cavaleriei | A-549 | Non-Small Cell Lung Cancer | 8.83 | [3] |
| Compound 1 from Salvia cavaleriei | MCF-7 | Breast Cancer | 12.86 | [3] |
| Compound 1 from Salvia cavaleriei | SW480 | Colon Adenocarcinoma | 15.21 | [3] |
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of compounds using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The ent-kaurane diterpenoid compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
5. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Potential Signaling Pathway for ent-Kaurane Diterpenoid-Induced Cytotoxicity
Based on studies of related compounds, a potential mechanism of action for the cytotoxic effects of ent-kaurane diterpenoids may involve the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified apoptotic signaling pathway that could be activated by these compounds.
References
2,6,16-Kauranetriol vs. Kaurenol: A Comparative Analysis
Comparative Data on Biological Activities
Due to the absence of data for 2,6,16-Kauranetriol, a direct quantitative comparison is not possible. The following table summarizes the available data for kaurenol.
| Biological Activity | Compound | Test System | Results | Reference |
| Anti-inflammatory Activity | Kaurenol | Carrageenan-induced paw edema in rats | 64% inhibition of edema[1][2] | [1][2] |
| Kaurenol | Dextran-induced paw edema in rats | 58% inhibition of edema[1][2] | [1][2] | |
| Kaurenol | Acetic acid-induced writhing in mice | 53% inhibition[1][2] | [1][2] | |
| Kaurenol | Formalin test (second phase) in mice | 64% inhibition[1][2] | [1][2] | |
| Effects on Inflammatory Mediators | Kaurenol | Macrophages | Regulation of Nitric Oxide (NO) release[1] | [1] |
| Kaurenol | Macrophages | Regulation of Interleukin-6 (IL-6) and Interleukin-10 (IL-10)[1] | [1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Kaurane (B74193) diterpenes, the class of compounds to which both this compound and kaurenol belong, are known to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a crucial regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or kaurenol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine (B1213489) and serotonin, while the second phase is mediated by prostaglandins (B1171923) and cytokines.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with the test compound and an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
While kaurenol has demonstrated notable anti-inflammatory properties, a comprehensive comparative analysis with this compound is not possible at this time due to a lack of available data for the latter. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research that will enable a direct comparison of these two kaurane diterpenes. Such studies are essential for elucidating their relative therapeutic potential and understanding the structure-activity relationships within this class of natural products.
References
Structure-Activity Relationship of 2,6,16-Kauranetriol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6,16-kauranetriol (B15130329) analogs, focusing on their cytotoxic and anti-inflammatory properties. While direct SAR studies on a systematically modified series of this compound are limited in the current literature, this document synthesizes findings from closely related ent-kaurane diterpenoids to establish a predictive framework for the rational design of novel therapeutic agents. The information is supported by experimental data from various studies and includes detailed protocols for key biological assays.
Core Postulates of Kaurane (B74193) Diterpenoid Bioactivity
The biological activity of kaurane diterpenoids, including analogs of this compound, is intrinsically linked to specific structural features. Key determinants of cytotoxicity and anti-inflammatory effects include:
-
The α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone system, particularly in the D-ring of the kaurane skeleton (e.g., a 16-en-15-one system), is a strong predictor of cytotoxic activity.[1][2] This functional group can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles such as the thiol groups in proteins, thereby disrupting cellular processes and inducing apoptosis.[3]
-
The Exocyclic Methylene (B1212753) Group: An exocyclic methylene group at C-16, in conjunction with other features, often contributes to enhanced cytotoxicity.[4]
-
Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the kaurane scaffold significantly influence both the potency and selectivity of the biological activity.
-
Other Functional Groups: The addition of other functional groups, such as acetoxy groups, can modulate the bioactivity of the parent compound. For instance, the presence of a 20-acetoxy group has been shown to have a positive effect on cytotoxic activity.[4]
Comparative Analysis of Biological Activity
To illustrate the structure-activity relationships, the following tables summarize the cytotoxic and anti-inflammatory activities of various ent-kaurane diterpenoids. This data, while not exclusively from this compound analogs, provides a valuable comparative framework.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids Against Human Cancer Cell Lines
| Compound | Key Structural Features | Cell Line | IC50 (µM) | Reference |
| Oridonin | α,β-Unsaturated ketone | HCT-116 | 2.07 ± 0.18 | [4] |
| HepG2 | 1.83 ± 0.11 | [4] | ||
| A2780 | 1.31 ± 0.09 | [4] | ||
| Henryin | 20-Acetoxy group | HCT-116 | 1.98 ± 0.15 | [4] |
| HepG2 | 1.76 ± 0.13 | [4] | ||
| A2780 | 1.31 ± 0.10 | [4] | ||
| Compound with 16-en-15-one | α,β-Unsaturated ketone | HepG2 | Varies | [1] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Methoxy and carboxylic acid groups | HepG2 | 27.3 ± 1.9 | [5] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hydroxy and angeloyloxy groups | HepG2 | 24.7 ± 2.8 | [5] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Angeloyloxy and epoxy groups | A549 | 30.7 ± 1.7 | [5] |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Assay | Model | IC50 (µM) | Reference |
| Xerophilusin A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 0.60 | [6] |
| Xerophilusin B | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 0.23 | [6] |
| Longikaurin B | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 0.44 | [6] |
| Xerophilusin F | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 0.67 | [6] |
| Bezerraditerpene A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 3.21-3.76 | [7] |
| Bezerraditerpene B | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 3.21-3.76 | [7] |
| ent-kaur-16-ene-3β,15β-diol | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 3.21-3.76 | [7] |
Signaling Pathways and Molecular Mechanisms
The biological effects of kaurane diterpenoids are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .[6][8][9]
In many cancer cells and inflammatory conditions, the NF-κB pathway is constitutively active, promoting the transcription of genes involved in cell survival and inflammation.[10] Ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB.[8] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[6] By inhibiting the NF-κB pathway, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and induce apoptosis in cancer cells.[6][9]
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.[2][11] Some ent-kaurane diterpenoids have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates signaling cascades involving kinases like JNK.[12] Furthermore, these compounds can trigger both apoptosis and ferroptosis, a form of iron-dependent cell death, to overcome chemoresistance in cancer cells.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
- 6. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 2,6,16-Kauranetriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of the novel kaurane (B74193) diterpenoid, 2,6,16-Kauranetriol. As a compound of emerging interest, direct experimental data on its neuroprotective efficacy is not yet available in published literature. Therefore, this document serves as a predictive comparison based on the known neuroprotective activities of structurally related kaurane diterpenoids and establishes a framework for its future evaluation against established neuroprotective agents.
We will explore the inferred mechanisms of action for this compound, drawing parallels with other kaurane diterpenes, and compare its hypothetical potential against well-characterized neuroprotectants such as Edaravone, N-Acetylcysteine (NAC), and the natural flavonoid, Quercetin. Detailed experimental protocols for assessing the neuroprotective effects of a novel compound are provided to guide future research.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the neuroprotective profiles of established agents and outlines the projected characteristics of this compound based on data from related kaurane diterpenoids.
Table 1: Quantitative Comparison of Neuroprotective Efficacy
| Compound | Model/Condition | Key Efficacy Endpoints | Results |
| This compound | Hypothetical: In vitro & In vivo models of oxidative stress-induced neuronal injury | To be determined (TBD) | TBD |
| Linearol & Sidol (Kaurane Diterpenes) | H₂O₂-induced oxidative stress in U373-MG astrocytoma cells | Increased cell viability, decreased ROS, reduced lipid peroxidation, increased antioxidant enzyme expression. | Significantly protected cells from oxidative damage, suggesting potent antioxidant activity.[1] |
| Edaravone | Acute Ischemic Stroke (Clinical Trials) | Improvement in neurological scores (NIHSS), better functional outcomes (mRS).[2] | Demonstrates significant improvement in early neurological recovery and long-term functional outcomes.[2] |
| N-Acetylcysteine (NAC) | Ischemic Stroke & Parkinson's Disease (Clinical Trials) | Reduced oxidative stress markers, improved neurological outcomes, increased dopamine (B1211576) transporter binding.[1] | Shows a trend towards improved functional outcomes in stroke and improvements in UPDRS scores for Parkinson's.[1] |
| Quercetin | In vitro & In vivo models of neurotoxicity and neurodegeneration | Protection against oxidative stress-induced cell death, reduction of neuroinflammation, inhibition of amyloid-β fibril formation.[3] | Exhibits broad-spectrum neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[4][3][5][6][7][8] |
Inferred Signaling Pathways for this compound
Based on studies of related kaurane diterpenoids, the primary neuroprotective mechanism of this compound is likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][9] This pathway is a critical regulator of the cellular antioxidant response.
References
- 1. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 7. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6,16-Kauranetriol
For researchers, scientists, and drug development professionals, the robust and accurate quantification of specific diterpenoids like 2,6,16-Kauranetriol is essential for quality control, pharmacokinetic analysis, and efficacy studies. The selection of an appropriate analytical method is a critical decision that influences the reliability and comparability of data. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific cross-validation data for this compound is not extensively available in published literature, this guide synthesizes validation data from studies on structurally similar kaurane (B74193) diterpenes and other complex terpenoids to offer a representative comparison. This approach provides a solid foundation for method selection and development for the analysis of this compound.
Data Presentation: A Comparative Analysis
The performance of HPLC, GC-MS, and LC-MS/MS for the quantification of various diterpenes and related compounds is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to aid in selecting the most suitable technique for your research needs.
Table 1: Comparison of HPLC-UV/DAD Method Validation Parameters for Kaurane Diterpene Quantification
| Analyte (Kaurane Diterpene) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Kaurenoic Acid | > 0.999 | 0.240 | 0.800 | 99.9 - 105.3 | < 4.4 | [1] |
| Benzoylgrandifloric Acid | > 0.999 | 0.021 | 0.070 | 99.9 - 105.3 | < 4.4 | [1] |
| Cinnamoylgrandifloric Acid | > 0.999 | 0.007 | 0.025 | 99.9 - 105.3 | < 4.4 | [1] |
| Cafestol | Not Reported | 6.81 | 22.72 | >99% | <1% | [2] |
| Kahweol | Not Reported | 7.35 | 24.52 | >99% | <1% | [2] |
Table 2: Comparison of GC-MS Method Validation Parameters for Terpene Quantification
| Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Terpenes (General) | Not Reported | Not Reported | Not Reported | 79 - 91 | < 10 | [3][4] |
| Cannabinoids (as proxy) | > 0.99 | Varies by compound | Varies by compound | 79 - 91 | < 10 | [3][4] |
Table 3: Comparison of LC-MS/MS Method Validation Parameters for Natural Compound Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Favipiravir (as proxy) | 1.0 | 4.044 | 12.253 | 99.0 - 101.0 | Not Reported | [6] |
| AC1LPSZG (as proxy) | > 0.99 | S/N Ratio 3:1 | 0.01 | 85 - 115 | < 15 | [7] |
| Cannabinoids (as proxy) | Not Reported | 0.0001 | 0.00005 - 0.05 | 80 - 120 | < 20 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of kaurane diterpenes and similar compounds using HPLC, GC-MS, and LC-MS/MS.
Sample Preparation: General Protocol for Plant Material
A general procedure for the extraction of diterpenoids from plant material involves the following steps:
-
Drying and Grinding: Plant material is dried to a constant weight and ground into a fine powder to increase the surface area for extraction.
-
Extraction: Ultrasonic or Soxhlet extraction is performed using a suitable solvent such as methanol (B129727), ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Purification (Optional): For complex matrices, a purification step such as Solid-Phase Extraction (SPE) may be necessary to remove interfering substances.
HPLC-UV/DAD Analysis Protocol (Representative)
This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of kaurane diterpenes.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example, a mixture of methanol and acetonitrile (B52724) as the organic phase and an aqueous solution (sometimes with 0.05% acetic acid) as the aqueous phase.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength appropriate for the analyte, often around 210-230 nm for kaurane diterpenes.[1]
-
Quantification: A calibration curve is generated using certified reference standards of the target analytes.
GC-MS Analysis Protocol (Representative)
This protocol is representative for the analysis of semi-volatile and volatile terpenes. For non-volatile diterpenoids like this compound, a derivatization step is typically required.[5]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization (if necessary): Silylation is a common derivatization technique for compounds with active hydrogens (e.g., hydroxyl groups) to increase their volatility.
-
Column: A capillary column suitable for terpene analysis, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless or split injection depending on the concentration of the analytes.
-
MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Quantification: An internal standard method with a calibration curve is used for accurate quantification.
LC-MS/MS Analysis Protocol (Representative)
This protocol describes a highly sensitive and selective method for the quantification of complex molecules in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., < 2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) acetate to improve ionization) and an organic phase (acetonitrile or methanol) is common.[6]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[7]
-
Quantification: An internal standard is used, and quantification is based on a calibration curve prepared in a matrix that mimics the samples to be analyzed.
Methodology Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the key parameters assessed during this process.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 2,6,16-Kauranetriol and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of the diterpenoid 2,6,16-Kauranetriol with two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to the limited availability of specific data for this compound, this analysis utilizes data from its close structural analogue, kaurenol (ent-kaur-16-en-19-ol), as a proxy. This document is intended to serve as a resource for researchers in the field of inflammation and drug discovery, offering a side-by-side view of their performance in key preclinical models of inflammation.
Executive Summary
Kaurenol, a natural kaurane (B74193) diterpenoid, has demonstrated notable anti-inflammatory properties in both in vivo and in vitro studies. This guide synthesizes the available data on kaurenol and compares its efficacy with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparison focuses on their effects in the carrageenan-induced paw edema model, as well as their ability to modulate key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cell line models.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of kaurenol, Dexamethasone, and Indomethacin in standardized preclinical models.
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Kaurenol | 10, 20, 40 | 3 | 64 | [1] |
| Indomethacin | 10 | 3 | 65.71 | |
| Indomethacin | 10 | 4 | 54 | [2] |
| Indomethacin | 25 | 3 | 91.1 | [3] |
| Dexamethasone | 10 | 3 | Significant reduction | [4] |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Inhibition of NO Production | Reference |
| Kaurenol | 1, 3, 9 µg/mL | Associated with regulation of NO release | [1] |
| Indomethacin | IC50 = 56.8 µM | 50% inhibition | [5] |
| Dexamethasone | 0.1-10 µM | Dose-dependent inhibition | [6] |
Table 3: Modulation of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cell Type | Cytokine | Effect | Reference |
| Kaurenol | Macrophages | IL-6 | Associated with regulation | [1] |
| Kaurenol | Macrophages | TNF-α | No significant effect mentioned | [1] |
| Indomethacin | RAW 264.7 | IL-6, TNF-α | Inhibition of protein expression | [7] |
| Dexamethasone | RAW 264.7 | IL-6, TNF-α | Significant suppression | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., kaurenol) or standard drugs (Dexamethasone, Indomethacin) are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound or standard drugs for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.
-
Calculation of Inhibition: The percentage inhibition of NO production is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.
Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages
This assay quantifies the effect of a compound on the production of key pro-inflammatory cytokines.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compound and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL), and the percentage inhibition by the test compound is calculated relative to the LPS-stimulated control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory mechanisms discussed.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Kaurenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,6,16-Kauranetriol: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid family. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for hazardous chemical waste disposal in laboratories with available data for structurally related compounds.
Understanding the Compound: Physicochemical Properties
| Property | Value |
| Physical State | Viscous liquid |
| Appearance | Light yellow |
| Odor | Odorless |
| pH | 4.0-7.0 (30% aqueous solution) |
| Melting Point/Range | 25 - 32 °C / 77 - 89.6 °F |
| Boiling Point/Range | 178 °C / 352.4 °F @ 6.7 mmHg |
| Flash Point | 198 °C / 388.4 °F |
| Solubility | Soluble in water |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides |
| Data based on the Safety Data Sheet for 1,2,6-Hexanetriol.[1] |
Procedural Guidance for Disposal
The disposal of any chemical waste, including this compound, must adhere to institutional, local, and national regulations. The following workflow provides a general framework for its proper management.
Detailed Experimental Protocols
While specific chemical neutralization protocols for this compound are not documented, the following general laboratory procedures for handling and disposing of chemical waste are mandatory.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible chemicals must be kept separate using physical barriers.[4]
-
If mixed, the entire volume must be treated as hazardous waste, potentially increasing disposal costs.[3]
2. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used.[4] The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[4]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[5] All constituents of the waste mixture should be listed.
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
The SAA must be within the line of sight of where the waste is generated.[5]
-
Utilize secondary containment to prevent spills.
-
Regularly inspect the storage area for any signs of leakage or container degradation.[4]
4. Disposal:
-
Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain.[2]
-
Contact your institution's EHS or a certified hazardous waste disposal company for collection and final disposal.[4][5] These services will ensure the waste is managed in compliance with EPA regulations, which may involve incineration, fuel blending, or other approved methods.[5]
-
Maintain a detailed log of the contents of your hazardous waste containers to provide to the disposal technicians.[6]
Safety First: Personal Protective Equipment (PPE)
When handling this compound and its waste, always use appropriate personal protective equipment:
-
Eye/Face Protection: Wear safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious, chemically resistant gloves and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator as advised by your institution's safety protocols.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for all chemicals in use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
